molecular formula C3H10ClN B12059661 Trimethylammonium chloride-15N

Trimethylammonium chloride-15N

Numéro de catalogue: B12059661
Poids moléculaire: 96.56 g/mol
Clé InChI: SZYJELPVAFJOGJ-VZHAHHFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trimethylammonium chloride-15N is a useful research compound. Its molecular formula is C3H10ClN and its molecular weight is 96.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C3H10ClN

Poids moléculaire

96.56 g/mol

Nom IUPAC

N,N-dimethylmethan(15N)amine;hydrochloride

InChI

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i4+1;

Clé InChI

SZYJELPVAFJOGJ-VZHAHHFWSA-N

SMILES isomérique

C[15N](C)C.Cl

SMILES canonique

CN(C)C.Cl

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Trimethylammonium chloride-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Trimethylammonium chloride-15N, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies and as an internal standard in mass spectrometry. This document details the necessary experimental protocols, expected quantitative outcomes, and relevant biological pathways.

Synthesis of this compound

The synthesis of this compound is adapted from the well-established method for its unlabeled counterpart, utilizing the reaction of 15N-labeled ammonium (B1175870) chloride with paraformaldehyde. This procedure is known for its high yield and reliability.

Experimental Protocol: Synthesis

This protocol is based on the procedure published in Organic Syntheses, adapted for small-scale isotopic labeling.

Materials:

  • Ammonium chloride-15N (¹⁵NH₄Cl), ≥98 atom % ¹⁵N

  • Paraformaldehyde (CH₂O)n

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Chloroform (B151607) (CHCl₃)

  • Benzenesulfonyl chloride (C₆H₅SO₂Cl)

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Oil bath with temperature control

  • Distillation apparatus

  • Separatory funnel

  • Receiving flask

  • Steam bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Centrifuge (optional)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, thoroughly mix Ammonium chloride-15N and paraformaldehyde. The molar ratio should be approximately 1:1.6 (¹⁵NH₄Cl to formaldehyde (B43269) monomer equivalent). Attach a long reflux condenser to the flask.

  • Initial Reaction: Gradually heat the mixture using an oil bath. Liquefaction and a vigorous evolution of carbon dioxide will commence between 85°C and 105°C. Immediately withdraw the heat source to control the exothermic reaction. Allow the reaction to proceed without external heating until the gas evolution subsides (approximately 1.5 hours).

  • Completion of Reaction: Once the initial vigorous reaction has ceased, resume heating and raise the bath temperature to approximately 160°C. Maintain this temperature until the evolution of carbon dioxide is minimal (approximately 2.5 to 3.5 hours).

  • Liberation and Distillation of Trimethylamine-15N: Allow the reaction mixture to cool. Reconfigure the apparatus for distillation. Insert a separatory funnel into the flask's stopper. The condenser should be set for downward distillation, leading to a receiving flask containing a measured amount of hydrochloric acid. It is crucial to ensure all joints are airtight to prevent the loss of the volatile trimethylamine-15N. An intermediate trap (a suction flask) between the condenser and the receiver is recommended to catch any colored water that may distill over.

  • Slowly add a concentrated solution of sodium hydroxide to the reaction flask via the separatory funnel. This will liberate the free trimethylamine-15N gas.

  • Gently heat the flask to drive all the trimethylamine-15N into the hydrochloric acid solution in the receiver. The reaction is complete when all the amine has been distilled. The entire procedure to this point should take 6-7 hours.

  • Isolation of this compound: The resulting solution in the receiver is an aqueous solution of this compound.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound NH4Cl_15N Ammonium chloride-15N Reaction_Mixture Reaction Mixture NH4Cl_15N->Reaction_Mixture Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Mixture Heating_Step1 Heat to 85-105°C (Vigorous CO₂ Evolution) Reaction_Mixture->Heating_Step1 Heating_Step2 Heat to 160°C (Reaction Completion) Heating_Step1->Heating_Step2 Crude_Product Crude Reaction Product Heating_Step2->Crude_Product NaOH_Addition Add NaOH Solution Crude_Product->NaOH_Addition Distillation Distillation NaOH_Addition->Distillation HCl_Trap Trap in HCl Solution Distillation->HCl_Trap Final_Solution Aqueous Solution of This compound HCl_Trap->Final_Solution

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The primary method for purifying the synthesized this compound is through evaporation and recrystallization.

Experimental Protocol: Purification

Procedure:

  • Evaporation: Concentrate the hydrochloric acid solution containing the product by heating, initially over a gentle flame and then on a steam bath as crystals begin to form.

  • Recrystallization:

    • Solvent Selection: A common and effective solvent system for the recrystallization of trimethylammonium salts is a mixture of a polar solvent and a less polar "anti-solvent"[1]. Ethanol (B145695) or methanol (B129727) are good initial choices for the polar solvent, with diethyl ether or ethyl acetate (B1210297) as the anti-solvent[1].

    • Procedure: Dissolve the crude, crystalline this compound in a minimal amount of hot ethanol. While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes persistently cloudy[1]. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution[1].

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath. The slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Drying: Filter the purified crystals from the solution using a Büchner funnel. The crystals can be dried for a few minutes in an air bath at 100–110°C. For a highly pure and dry product, centrifugation can be employed directly after crystallization.

  • Purity Assessment: The purity of the final product should be assessed to ensure the absence of starting materials and byproducts. The complete solubility of the product in chloroform indicates the absence of ammonium chloride and methylamine (B109427) hydrochloride. The absence of a precipitate upon treatment with sodium hydroxide and benzenesulfonyl chloride confirms the absence of dimethylamine (B145610) hydrochloride.

Purification Workflow

G cluster_purification Purification of this compound Aqueous_Solution Aqueous Solution of This compound Evaporation Evaporation Aqueous_Solution->Evaporation Crude_Crystals Crude Crystals Evaporation->Crude_Crystals Recrystallization Recrystallization (Ethanol/Diethyl Ether) Crude_Crystals->Recrystallization Cooling Slow Cooling Recrystallization->Cooling Filtration Filtration / Centrifugation Cooling->Filtration Drying Drying Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Workflow for the purification of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

ParameterValue
Starting Material
NameAmmonium chloride-15N
Isotopic Purity≥98 atom % ¹⁵N
Product
NameThis compound
Chemical Formula(CH₃)₃¹⁵N·HCl
Molecular Weight96.56 g/mol
Reaction Conditions
Initial Reaction Temp.85-105°C
Final Reaction Temp.~160°C
Yield and Purity
Theoretical Yield (unlabeled)~89% (based on ammonium chloride)
Expected Isotopic Purity>95% incorporation of ¹⁵N
Physical FormSolid crystals
Melting Point283-284°C (decomposes)

Note: The yield for the 15N-labeled synthesis may vary depending on the scale and specific reaction conditions. The provided yield is based on the analogous unlabeled synthesis.

Biological Significance: The TMAO Pathway

Trimethylamine (B31210) (TMA), the free base of trimethylammonium chloride, plays a significant role in metabolic pathways, particularly those involving gut microbiota. In humans, dietary choline (B1196258) and L-carnitine are metabolized by gut bacteria to produce TMA. This TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs) to form trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been linked to an increased risk of cardiovascular diseases. The use of this compound as a tracer allows for detailed investigation of this pathway.

G cluster_pathway TMAO Biosynthesis Pathway Dietary_Precursors Dietary Precursors (Choline, L-Carnitine) Gut_Microbiota Gut Microbiota Dietary_Precursors->Gut_Microbiota Metabolism TMA Trimethylamine (TMA) Gut_Microbiota->TMA Liver Liver TMA->Liver Absorption FMO3 Flavin-containing monooxygenase 3 (FMO3) Liver->FMO3 TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO Oxidation Cardiovascular_Disease Cardiovascular Disease Risk TMAO->Cardiovascular_Disease Associated with

Caption: The metabolic pathway from dietary precursors to TMAO.

References

An In-depth Technical Guide to the Chemical Structure and Stability of Trimethylammonium chloride-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stability, and analytical methodologies related to Trimethylammonium chloride-15N. This isotopically labeled compound is a valuable tool in various research applications, particularly in metabolic studies and as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Structure and Properties

This compound is the isotopically labeled form of trimethylammonium chloride, where the nitrogen atom is the heavy isotope ¹⁵N. Structurally, it is the hydrochloride salt of the tertiary amine, trimethylamine (B31210). The positive charge is localized on the nitrogen atom, forming a quaternary ammonium (B1175870) cation, which is ionically bonded to a chloride anion.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃H₁₀¹⁵NClN/A
Molecular Weight 96.56 g/mol [1][2]
Appearance White crystalline solid[3]
Melting Point 283-284 °C (decomposes)[1]
Solubility Highly soluble in water and ethanol; insoluble in ether.[3]
pH ~5 (in a 100 g/L aqueous solution at 20 °C)[3]

Table 2: Spectroscopic Data for Trimethylammonium chloride

Spectroscopic DataChemical Shift (ppm)Notes
¹H NMR ~3.1 (s, 9H, -N(CH₃)₃), ~10.5 (s, 1H, -NH)In DMSO-d₆
¹³C NMR ~45.5In D₂O
¹⁵N NMR ~30-110Typical range for tertiary aliphatic ammonium ions.

Stability

The stability of this compound is a critical factor for its storage and application. Like its unlabeled counterpart, it is a hygroscopic solid and should be stored in a tightly sealed container to prevent moisture absorption.

Thermal Stability

Trimethylammonium chloride exhibits limited thermal stability and decomposes upon heating. The decomposition of quaternary ammonium salts can be complex, often involving a retro-Menshutkin reaction to yield the tertiary amine and an alkyl halide. In this case, decomposition would likely produce trimethylamine-¹⁵N and hydrogen chloride.

Table 3: Thermal Decomposition Data for Trimethylammonium chloride

ParameterValue
Decomposition Temperature >277 °C

A typical experimental setup for assessing thermal stability would involve thermogravimetric analysis (TGA).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of Trimethylamine-15N with hydrochloric acid.

Materials:

  • Trimethylamine-15N ((CH₃)₃¹⁵N)

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • In a well-ventilated fume hood, dissolve a known quantity of Trimethylamine-15N in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the stirred solution. The reaction is exothermic.

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure this compound.

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁵N): To confirm the chemical structure and isotopic labeling.

  • Mass Spectrometry: To determine the molecular weight and confirm the incorporation of the ¹⁵N isotope.

  • Melting Point Analysis: To assess purity.

Thermogravimetric Analysis (TGA) of Thermal Stability

This protocol describes a general method for determining the thermal stability of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas supply

  • Alumina or platinum crucibles

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.

  • Place the crucible onto the TGA balance.

  • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Continuously record the sample weight as a function of temperature.

  • The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss.

Visualizations

The following diagrams illustrate the chemical structure and a typical experimental workflow for the synthesis and analysis of this compound.

Chemical Structure of this compound cluster_cation Trimethylammonium-15N Cation cluster_anion Chloride Anion N 15N+ C1 CH3 N->C1 C2 CH3 N->C2 C3 CH3 N->C3 H H N->H Cl Cl-

Chemical structure of this compound.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start Materials: Trimethylamine-15N Hydrochloric Acid reaction Reaction in Anhydrous Ether start->reaction precipitation Precipitation of Product reaction->precipitation filtration Vacuum Filtration precipitation->filtration drying Drying under Vacuum filtration->drying product Pure Trimethylammonium chloride-15N drying->product nmr NMR Spectroscopy (1H, 13C, 15N) product->nmr Characterization ms Mass Spectrometry product->ms tga Thermogravimetric Analysis (TGA) product->tga Stability Assessment structure Structural Confirmation nmr->structure ms->structure stability Thermal Stability Profile tga->stability

Workflow for synthesis and analysis.

Applications in Research

This compound is primarily utilized in research areas where isotopic labeling is advantageous:

  • Metabolic Studies: As a tracer to follow the metabolic fate of trimethylamine and related compounds in biological systems.[4]

  • Quantitative Proteomics: In stable isotope labeling by amino acids in cell culture (SILAC)-based proteomics, ¹⁵N-labeled compounds can be used to generate internal standards for accurate protein quantification.

  • NMR and Mass Spectrometry: As an internal standard in NMR and mass spectrometry to improve the accuracy of quantification of the unlabeled analyte.[5]

Conclusion

This compound is a stable, isotopically labeled compound with significant applications in biomedical and chemical research. Its synthesis is straightforward, and its stability can be readily assessed using standard thermal analysis techniques. This guide provides the foundational technical information required for its effective use in a laboratory setting.

References

An In-depth Technical Guide to the Mechanism of Action of Trimethylammonium chloride-15N in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the mechanism of action of stable isotope-labeled trimethylammonium compounds, specifically focusing on the conceptual use of Trimethylammonium chloride-15N, in the context of metabolic research. The primary application of such tracers is to delineate the kinetics and pathways of trimethylamine (B31210) (TMA) and its proatherogenic metabolite, trimethylamine-N-oxide (TMAO).

The "mechanism of action" of this compound is not pharmacological; instead, it serves as a metabolic tracer. By introducing a heavy isotope of nitrogen (¹⁵N) into the trimethylammonium molecule, researchers can track its journey through complex biological systems. This allows for the precise quantification of its absorption, conversion by gut microbiota, and subsequent metabolism by host enzymes, providing critical insights into the dynamics of the TMAO pathway.

Core Metabolic Pathway: From Gut to Host Circulation

The metabolism of dietary trimethylammonium-containing compounds is a multi-step process involving both the gut microbiome and host hepatic enzymes. Dietary precursors like choline (B1196258) and L-carnitine are metabolized by specific gut bacteria possessing the enzyme choline TMA-lyase, which cleaves the C-N bond to release TMA. This TMA is then absorbed into the portal circulation and transported to the liver, where it is oxidized by the flavin-containing monooxygenase 3 (FMO3) enzyme to form TMAO. Elevated levels of TMAO in the circulation have been linked to an increased risk of cardiovascular diseases.

Stable isotope tracers like Trimethylammonium chloride-¹⁵N allow for the direct measurement of the flux through this pathway. When a subject ingests the ¹⁵N-labeled compound, the labeled nitrogen atom can be tracked as it is incorporated first into ¹⁵N-TMA by the gut microbiota and subsequently into ¹⁵N-TMAO in the liver.

Signaling and Metabolic Pathway Diagram

The following diagram illustrates the meta-organismal pathway for TMAO production from dietary precursors, highlighting where a ¹⁵N-labeled tracer would be tracked.

TMAO_Pathway cluster_gut Gut Lumen cluster_host Host Diet Dietary Precursors (e.g., Choline, Carnitine) GutMicrobiota Gut Microbiota (Choline TMA-lyase) Diet->GutMicrobiota Tracer Trimethylammonium chloride-15N (Tracer) Tracer->GutMicrobiota TMA Trimethylamine (TMA) GutMicrobiota->TMA N15_TMA 15N-Trimethylamine (15N-TMA) GutMicrobiota->N15_TMA PortalVein Portal Vein (Absorption) TMA->PortalVein Absorption N15_TMA->PortalVein Liver Liver (FMO3 Enzyme) PortalVein->Liver TMAO Trimethylamine-N-oxide (TMAO) Liver->TMAO N15_TMAO 15N-TMAO Liver->N15_TMAO Circulation Systemic Circulation TMAO->Circulation N15_TMAO->Circulation Excretion Urinary Excretion Circulation->Excretion

Caption: Metabolic pathway of TMAO formation with ¹⁵N tracer.

Quantitative Data from Stable Isotope Tracing Studies

Table 1: Plasma Kinetics of d9-TMAO After Oral Administration

This table summarizes the concentration of the d9-TMAO tracer in the blood plasma at various time points after ingestion.

Time PointMean Plasma d9-TMAO Concentration (µM)Standard Error of Mean (SEM)
0 min0.000.00
15 min0.850.10
30 min2.150.20
1 hour3.800.30
2 hours4.100.35
4 hours3.950.30
6 hours3.500.25

Data adapted from a study on the metabolic fate of isotopically labeled TMAO in humans.[1]

Table 2: Cumulative Urinary Excretion of d9-TMAO

This table shows the percentage of the ingested d9-TMAO dose that was recovered in the urine over a 24-hour period, demonstrating efficient renal clearance.

Time IntervalCumulative d9-TMAO Excreted (% of initial dose)
0 - 6 hours45.5%
0 - 12 hours78.2%
0 - 24 hours96.1%

Data adapted from a study on the metabolic fate of isotopically labeled TMAO in humans.[1]

Experimental Protocols

The following provides a detailed methodology for a human metabolic study using a stable isotope-labeled trimethylammonium compound, based on established protocols.

Protocol: Oral Tracer Administration and Sample Collection
  • Subject Recruitment: Recruit healthy adult volunteers with no history of major chronic diseases. Subjects should be instructed to avoid fish and seafood (which are naturally high in TMAO) for 48 hours prior to the study.

  • Baseline Sampling: Collect baseline blood and urine samples after an overnight fast.

  • Tracer Administration: Administer a single oral dose of the stable isotope tracer (e.g., 50 mg of ¹⁵N-Trimethylammonium chloride or d9-TMAO) dissolved in water.

  • Serial Blood Collection: Collect blood samples into EDTA-containing tubes at multiple time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h, and 24h). Plasma should be immediately separated by centrifugation and stored at -80°C.

  • Urine Collection: Collect all urine produced over a 24-hour period. The total volume should be recorded, and aliquots stored at -80°C until analysis.

Protocol: Sample Analysis by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma and urine samples on ice.

    • For plasma, perform protein precipitation by adding 4 volumes of ice-cold methanol (B129727) containing an internal standard (e.g., d9-choline).

    • Vortex and centrifuge the samples at high speed (e.g., 13,000 rpm) for 30 minutes at 4°C.

    • Transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Utilize a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Separate the analytes using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Use a mobile phase gradient composed of acetonitrile (B52724) and ammonium (B1175870) formate.

    • Quantify the labeled and unlabeled TMA and TMAO using multiple reaction monitoring (MRM) in positive ion mode. The mass transitions would be specific for ¹⁴N-TMA, ¹⁵N-TMA, ¹⁴N-TMAO, and ¹⁵N-TMAO.

Experimental Workflow Diagram

The diagram below outlines the logical flow of a typical stable isotope tracer study in humans.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase Subject Subject Recruitment (Informed Consent) Diet Dietary Control (48h TMAO-free diet) Subject->Diet Fasting Overnight Fast Diet->Fasting Baseline Baseline Sampling (Blood & Urine) Fasting->Baseline Admin Oral Administration of 15N-Tracer Baseline->Admin Serial Serial Blood Sampling (0-24h) Admin->Serial Urine 24h Urine Collection Admin->Urine Store Sample Storage (-80°C) Serial->Store Urine->Store Prep Sample Preparation (Protein Precipitation) Store->Prep LCMS LC-MS/MS Analysis (Quantification of 15N-TMA & 15N-TMAO) Prep->LCMS Data Data Analysis (Pharmacokinetics) LCMS->Data

Caption: Workflow for a human metabolic tracer study.

References

Solubility of Trimethylammonium chloride-15N in different laboratory solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Trimethylammonium chloride-15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various common laboratory solvents. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in the effective use of this isotopically labeled compound.

Core Chemical and Physical Properties

Trimethylammonium chloride is the hydrochloride salt of trimethylamine. It is a white, hygroscopic crystalline solid. The 15N isotopic labeling does not significantly alter its physical or chemical properties, including solubility, compared to the unlabeled compound.

Solubility Profile

The solubility of a compound is a critical parameter in a wide range of laboratory and industrial applications, from reaction chemistry to drug formulation. Trimethylammonium chloride, being an ionic salt, exhibits a distinct solubility profile characterized by high polarity.

Quantitative Solubility Data
SolventFormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic758 g/L20
EthanolC₂H₅OHPolar ProticSolubleNot Specified
ChloroformCHCl₃Polar AproticSlightly SolubleNot Specified
Diethyl Ether(C₂H₅)₂ONonpolarInsolubleNot Specified

Note: While a study on the properties of trimethylammonium hydrochloride in acetone-water mixtures exists, it does not provide a specific solubility value for pure acetone[1].

Experimental Protocols

Determining the solubility of a solid in a liquid is a fundamental experimental procedure. The following is a general protocol that can be adapted for determining the solubility of this compound in various solvents.

Protocol: Gravimetric Method for Solubility Determination

Objective: To determine the mass of this compound that dissolves in a given volume of a solvent at a specific temperature to the point of saturation.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Volumetric flask

  • Beakers

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath

  • Filtration apparatus (e.g., filter paper, funnel, or syringe filter)

  • Oven

Procedure:

  • Preparation: Add a known volume of the solvent to a beaker placed in a temperature-controlled bath set to the desired temperature.

  • Addition of Solute: Gradually add a pre-weighed excess amount of this compound to the solvent while stirring continuously. The presence of undissolved solid is necessary to ensure the solution is saturated.

  • Equilibration: Allow the mixture to stir for a sufficient period (e.g., several hours) to ensure that equilibrium is reached and the solution is saturated. Maintain a constant temperature throughout this process.

  • Separation of Saturated Solution: Once equilibrium is reached, carefully separate the saturated solution from the undissolved solid. This can be achieved by filtration. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Solvent Evaporation: Accurately weigh a clean, dry beaker. Transfer a known volume or mass of the clear, saturated filtrate to this beaker.

  • Drying: Place the beaker in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once all the solvent has evaporated, allow the beaker to cool to room temperature in a desiccator and then weigh it. The difference between this mass and the initial mass of the beaker is the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L or g/100 mL) based on the mass of the dissolved solute and the volume of the filtrate taken.

Biological Significance and Applications

Trimethylammonium chloride is a product of the breakdown of plants and animals and functions as a non-competitive acetylcholinesterase inhibitor[2]. It is also a precursor in the synthesis of acetylcholine, a vital neurotransmitter. This role is crucial in various physiological processes.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

G Workflow for Solubility Determination A Prepare Solvent at Constant Temperature B Add Excess Solute (this compound) A->B C Stir to Reach Saturation Equilibrium B->C D Separate Saturated Solution via Filtration C->D E Measure Known Volume/Mass of Filtrate D->E F Evaporate Solvent E->F G Weigh Remaining Solute F->G H Calculate Solubility G->H

Caption: A flowchart of the gravimetric method for determining solubility.

Role in Acetylcholine Synthesis

This diagram outlines the role of trimethylammonium compounds as precursors in the synthesis of the neurotransmitter acetylcholine.

G Simplified Role in Acetylcholine Synthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product Choline (from Trimethylammonium compounds) Choline (from Trimethylammonium compounds) Choline Acetyltransferase (ChAT) Choline Acetyltransferase (ChAT) Choline (from Trimethylammonium compounds)->Choline Acetyltransferase (ChAT) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Choline Acetyltransferase (ChAT) Acetylcholine Acetylcholine Choline Acetyltransferase (ChAT)->Acetylcholine

Caption: Trimethylammonium compounds are precursors to acetylcholine.

References

Navigating the Landscape of Trimethylammonium chloride-15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Commercial Availability, Formulation, and Application of Trimethylammonium chloride-15N for Researchers, Scientists, and Drug Development Professionals.

This in-depth guide provides a thorough overview of this compound, a stable isotope-labeled compound crucial for a range of applications in metabolic research, drug development, and clinical diagnostics. This document details its commercial suppliers, available formulations, and provides insight into its application in metabolic pathway analysis.

Commercial Suppliers and Available Formulations

This compound, often supplied as Trimethylamine-15N hydrochloride, is a specialized chemical available from a select number of reputable suppliers. The compound is primarily used in research and development settings where isotopic labeling is necessary for tracing and quantification in biological systems. Below is a summary of the primary commercial suppliers and their available formulations.

SupplierProduct NameCatalog Number (Example)Isotopic EnrichmentChemical PurityFormulation
Cambridge Isotope Laboratories, Inc. Trimethylamine (B31210)·HCl (¹⁵N, 98%)NLM-340≥ 98% ¹⁵N≥ 98%Solid
Sigma-Aldrich (Merck) Trimethylamine-¹⁵N hydrochloride60883198 atom % ¹⁵NNot SpecifiedSolid
Santa Cruz Biotechnology, Inc. Trimethylamine-¹⁵N hydrochloridesc-301940≥ 98% ¹⁵N≥ 99%White powder
Eurisotop TRIMETHYLAMINE:HCL (15N, 98%)NLM-340-1≥ 98% ¹⁵N98%Solid

Note: Availability, catalog numbers, and specifications are subject to change. Please consult the supplier's website for the most current information.

Key Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO), in biological samples using mass spectrometry.[1] The use of a stable isotope-labeled internal standard is the gold standard for such quantitative assays, as it corrects for sample matrix effects and variations in instrument response.

Experimental Protocol: Quantification of TMA and TMAO in Urine by Fast Atom Bombardment Mass Spectrometry (FAB-MS)

This protocol is adapted from the methodology described by Mamer, Choinière, and Treacy (1999).[1]

Objective: To accurately measure the concentrations of TMA and TMAO in urine samples.

Materials:

  • Urine samples

  • This compound (as internal standard for TMA)

  • Trimethylamine N-oxide-15N (as internal standard for TMAO)

  • Trideuteromethyl iodide

  • Hexaethylene glycol (FAB matrix)

  • Fast Atom Bombardment Mass Spectrometer

Methodology:

  • Sample Preparation for TMA Analysis:

    • Spike a known volume of urine with a precise amount of this compound solution.

    • Extract the TMA from the urine sample.

    • Quaternize the extracted TMA isotopomers with trideuteromethyl iodide. This step converts the volatile TMA into a non-volatile quaternary ammonium (B1175870) salt suitable for FAB-MS analysis.

  • Sample Preparation for TMAO Analysis:

    • Spike a separate aliquot of the same urine sample with a known amount of Trimethylamine N-oxide-15N solution.

    • Evaporate this spiked urine sample directly onto the FAB probe tip.

  • Mass Spectrometry Analysis:

    • Introduce the prepared samples into the FAB mass spectrometer.

    • Use hexaethylene glycol as the matrix for ionization.

    • Acquire the mass spectra, monitoring the ion signals for the native and 15N-labeled analytes.

  • Quantification:

    • Calculate the ratio of the peak areas of the endogenous (¹⁴N) and the stable isotope-labeled (¹⁵N) internal standard for both TMA and TMAO.

    • Determine the concentration of TMA and TMAO in the original urine sample by comparing these ratios to a standard curve generated with known concentrations of unlabeled TMA and TMAO.

Signaling Pathways and Experimental Workflows

A significant area of research involving trimethylamine is its role in the gut microbiota-dependent biosynthesis of Trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease.[2][3][4] this compound serves as an ideal tracer to study the kinetics and flux of this metabolic pathway.

Gut Microbiota-Dependent TMAO Biosynthesis Pathway

Dietary compounds rich in choline, phosphatidylcholine, and L-carnitine are metabolized by gut microbiota to produce trimethylamine (TMA).[5][6] This TMA is then absorbed into the bloodstream, transported to the liver, and oxidized by the enzyme Flavin-containing monooxygenase 3 (FMO3) to form TMAO.[2][4][6] The resulting TMAO is then distributed throughout the circulation.

TMAO_Biosynthesis_Pathway Diet Dietary Precursors (Choline, L-Carnitine) Gut Gut Microbiota Diet->Gut Metabolism TMA Trimethylamine-¹⁵N (TMA-¹⁵N) Gut->TMA Production Bloodstream1 Portal Circulation TMA->Bloodstream1 Absorption Liver Liver (FMO3 enzyme) Bloodstream1->Liver TMAO Trimethylamine N-oxide-¹⁵N (TMAO-¹⁵N) Liver->TMAO Oxidation Bloodstream2 Systemic Circulation TMAO->Bloodstream2 Excretion Renal Excretion Bloodstream2->Excretion

Caption: TMAO Biosynthesis Pathway.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical experimental workflow for a metabolic study using this compound to trace the biosynthesis of TMAO.

Metabolic_Tracing_Workflow Start Administer Trimethylammonium chloride-¹⁵N to subject Collection Collect Biological Samples (e.g., Blood, Urine) at timed intervals Start->Collection Preparation Sample Preparation (e.g., Protein precipitation, extraction) Collection->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantify ¹⁵N-TMA and ¹⁵N-TMAO using stable isotope dilution Analysis->Quantification Data Data Analysis (Pharmacokinetics, Metabolic Flux) Quantification->Data

Caption: Metabolic Tracing Workflow.

References

Methodological & Application

Application Notes and Protocols for Trimethylammonium chloride-15N in ¹⁵N NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylammonium chloride-15N is a stable isotope-labeled compound that serves as a valuable tool in ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the inherent low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus, isotopic enrichment significantly enhances signal sensitivity, enabling a range of qualitative and quantitative NMR experiments.[1] These applications are crucial for detailed molecular structure elucidation, studying intermolecular interactions, and tracing metabolic pathways.

This document provides a comprehensive protocol for the use of this compound in ¹⁵N NMR spectroscopy, including sample preparation, experimental setup, and data analysis.

Key Applications

  • Structural Elucidation: The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. For this compound, the quaternary ammonium (B1175870) nitrogen provides a distinct signal that can be used to study its interactions and chemical transformations.

  • Quantitative NMR (qNMR): As an internal standard or a labeled analyte, this compound allows for the precise quantification of molecules in complex mixtures. The signal intensity in ¹⁵N NMR is directly proportional to the number of nuclei, enabling accurate concentration measurements.

  • Metabolic Tracing: this compound can be potentially used as a tracer in metabolic studies to follow the fate of trimethylamine-containing moieties in biological systems. This is particularly relevant in studies of gut microbiome metabolism and its impact on host physiology.

  • Binding Studies: Changes in the ¹⁵N chemical shift and relaxation parameters upon interaction with macromolecules such as proteins or nucleic acids can provide insights into binding events, affinity, and the local environment of the binding site.

Physicochemical and Spectroscopic Data

A summary of the expected and experimentally determined NMR parameters for this compound is presented below. Note that specific values can be influenced by solvent, temperature, and pH.

ParameterExpected/Typical ValueMeasurement Method
¹⁵N Chemical Shift (δ) 30 - 110 ppm (relative to liquid NH₃)Direct 1D ¹⁵N NMR or indirect 2D ¹H-¹⁵N HSQC/HMBC
¹H-¹⁵N Coupling Constant (¹J(¹⁵N,¹H)) Not applicable (no directly bonded protons)Not applicable
Long-Range ¹H-¹⁵N Coupling Constant (ⁿJ(¹⁵N,¹H)) ~0.5 - 5 Hz2D ¹H-¹⁵N HMBC
¹³C-¹⁵N Coupling Constant (¹J(¹⁵N,¹³C)) ~5 - 15 Hz¹³C NMR of ¹⁵N labeled compound or ¹⁵N NMR with ¹³C decoupling
Spin-Lattice Relaxation Time (T₁) Seconds to tens of secondsInversion-recovery pulse sequence
Spin-Spin Relaxation Time (T₂) Milliseconds to secondsCarr-Purcell-Meiboom-Gill (CPMG) pulse sequence

Note: The chemical shift range for tertiary aliphatic ammonium ions is provided as a reference. The exact chemical shift of this compound should be experimentally determined. For comparison, the ¹⁵N chemical shift of Tetramethylammonium Iodide is reported to be 43.8 ppm relative to liquid ammonia (B1221849).[2]

Experimental Protocols

Proper sample preparation is critical for obtaining high-quality NMR data.

  • Analyte and Solvent Selection:

    • Weigh a precise amount of this compound (typically 5-25 mg for ¹H-detected experiments, and 50-100 mg for direct ¹⁵N detection of less sensitive samples).

    • Choose a deuterated solvent in which the compound is soluble (e.g., D₂O, Methanol-d₄, DMSO-d₆). Deuterated solvents are essential to provide a lock signal for the spectrometer and to avoid large solvent peaks in ¹H spectra.[1]

    • The typical sample volume for a standard 5 mm NMR tube is 0.6-0.7 mL.

  • Dissolution and Transfer:

    • Dissolve the weighed this compound in the chosen deuterated solvent in a small vial. Gentle vortexing or sonication can aid dissolution.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter. Solid particles can degrade the quality of the NMR spectrum.

  • Internal Standard (Optional for qNMR):

    • For absolute quantification, a known amount of an internal standard can be added. The standard should be inert, soluble, and have a resonance that does not overlap with the analyte signals.

The following are general guidelines for setting up ¹⁵N NMR experiments. Specific parameters should be optimized on the spectrometer used.

3.2.1. 1D ¹⁵N NMR (Direct Detection)

This experiment provides the ¹⁵N chemical shift.

  • Pulse Program: A simple pulse-acquire sequence with proton decoupling (e.g., zgig on Bruker spectrometers).

  • Key Parameters:

    • Spectral Width (SW): A wide spectral width (e.g., 400 ppm) is recommended initially to ensure the signal is captured.

    • Number of Scans (NS): Due to the low sensitivity of ¹⁵N, a large number of scans (from hundreds to thousands) may be required.

    • Relaxation Delay (D1): A sufficiently long relaxation delay (at least 5 times the T₁ of the ¹⁵N nucleus) is crucial for quantitative measurements. For quaternary nitrogens, T₁ can be long, so a relaxation agent might be considered if quantitation is a primary goal and experimental time is limited.

3.2.2. 2D ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC)

This experiment is used to determine long-range ¹H-¹⁵N coupling constants and to correlate the ¹⁵N nucleus with protons over two to three bonds.

  • Pulse Program: Standard HMBC pulse sequences available on the spectrometer.

  • Key Parameters:

    • Optimization for Long-Range Coupling: The experiment should be optimized for a long-range J-coupling of approximately 5-10 Hz.

    • ¹⁵N Spectral Width: Centered around the expected chemical shift of the quaternary ammonium group.

3.2.3. Measurement of Relaxation Times

  • T₁ (Spin-Lattice Relaxation): Measured using an inversion-recovery pulse sequence. A series of spectra are recorded with varying delay times between the 180° inversion pulse and the 90° excitation pulse.

  • T₂ (Spin-Spin Relaxation): Measured using the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. A series of spectra are recorded with a variable number of 180° refocusing pulses.

Data Processing and Analysis

  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the ¹⁵N chemical shift to an external standard (e.g., liquid ammonia at 0 ppm or nitromethane (B149229) at 380.2 ppm).[2]

  • Integration: For quantitative analysis, integrate the area of the ¹⁵N peak. The concentration of the analyte can be calculated relative to an internal standard.

  • Relaxation Data Analysis: T₁ and T₂ values are obtained by fitting the signal intensity decay curves from the relaxation experiments to an exponential function.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for a quantitative ¹⁵N NMR experiment and a potential application in metabolic tracing.

Quantitative_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Trimethylammonium chloride-15N B Dissolve in Deuterated Solvent A->B C Add Internal Standard (Optional) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set up 1D 15N Experiment (Quantitative Parameters) F->G H Acquire Data G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Chemical Shift J->K L Integrate Peak Area K->L M Calculate Concentration L->M

Caption: Workflow for Quantitative ¹⁵N NMR Spectroscopy.

Metabolic_Tracing_Workflow cluster_exp Experimental Phase cluster_nmr NMR Analysis cluster_analysis Data Interpretation A Introduce Trimethylammonium chloride-15N to Biological System B Incubate for Specific Time Points A->B C Quench Metabolism and Extract Metabolites B->C D Prepare Sample for NMR C->D E Acquire 1D/2D 15N NMR Spectra F Identify 15N-labeled Metabolites E->F G Quantify Labeled Species F->G H Determine Metabolic Flux G->H I Elucidate Metabolic Pathway H->I

Caption: Workflow for a Metabolic Tracing Study.

References

Step-by-step guide to metabolic labeling of proteins with Trimethylammonium chloride-15N.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: A Step-by-Step Guide to Metabolic Labeling of Proteins with Trimethylammonium chloride-15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for the quantitative analysis of proteins, enabling researchers to study protein synthesis, turnover, and post-translational modifications in a dynamic cellular environment. This method involves the incorporation of stable isotopes into proteins in vivo by providing cells with labeled precursors in their growth medium. The subsequent analysis by mass spectrometry allows for the accurate quantification of protein abundance between different cell populations.

While ammonium (B1175870) salts (e.g., ¹⁵NH₄Cl) are the most common nitrogen source for ¹⁵N metabolic labeling, this document outlines a protocol for the use of Trimethylammonium chloride-¹⁵N as a potential alternative nitrogen source. The utilization of Trimethylammonium chloride-¹⁵N is contingent on the metabolic capabilities of the chosen organism to catabolize trimethylamine (B31210) and incorporate the ¹⁵N into its amino acid pool. Some microorganisms are known to possess the enzymatic machinery to degrade trimethylamine, typically through a series of demethylation steps that ultimately yield ammonia, which can then be assimilated into amino acids.[1][2]

This application note provides a detailed protocol for researchers interested in exploring the use of Trimethylammonium chloride-¹⁵N for metabolic labeling. It is important to note that this is a non-standard labeling approach, and its feasibility and efficiency must be empirically determined for the specific biological system under investigation.

Principle of the Method

The core principle of this technique is to provide Trimethylammonium chloride-¹⁵N as the sole nitrogen source in a defined minimal medium. Cells cultured in this medium will, if metabolically capable, break down the trimethylammonium and utilize the released ¹⁵N-ammonia to synthesize ¹⁵N-labeled amino acids. These labeled amino acids are then incorporated into newly synthesized proteins.

For quantitative proteomics, a typical experimental design involves growing one cell population in a "light" medium containing natural abundance (predominantly ¹⁴N) trimethylammonium chloride and another in a "heavy" medium with ¹⁵N-labeled trimethylammonium chloride. The two cell populations can then be combined, and the relative abundance of proteins is determined by the ratio of the mass-to-charge (m/z) signals of the corresponding "light" and "heavy" peptides in the mass spectrometer.

Experimental Protocols

Feasibility Assessment: Organism Selection and Growth Curve Analysis

Before proceeding with a full labeling experiment, it is crucial to determine if the organism of interest can utilize trimethylammonium chloride as a sole nitrogen source.

Protocol:

  • Prepare a defined minimal medium appropriate for your organism (e.g., M9 minimal medium for E. coli).

  • Prepare two versions of the medium:

    • Control Medium: Supplement with a standard nitrogen source (e.g., NH₄Cl).

    • Test Medium: Supplement with Trimethylammonium chloride at a concentration equimolar to the nitrogen content of the control medium.

  • Inoculate parallel cultures with your organism.

  • Monitor cell growth over time by measuring optical density (e.g., OD₆₀₀ for bacteria and yeast).

  • A comparable growth rate in the test medium to the control medium indicates that the organism can likely utilize trimethylammonium chloride as a nitrogen source. A significantly slower growth rate or no growth suggests this labeling strategy may not be feasible.

Metabolic Labeling of Proteins with Trimethylammonium chloride-¹⁵N

This protocol is a general guideline and should be optimized for the specific cell type and culture conditions.

Materials:

  • Cell line or microbial strain of interest

  • Defined minimal medium lacking a nitrogen source

  • Trimethylammonium chloride (¹⁴N)

  • Trimethylammonium chloride-¹⁵N (>98% isotopic purity)

  • Standard cell culture equipment (incubator, shaker, centrifuge, etc.)

Protocol:

  • Preparation of "Light" and "Heavy" Media:

    • Prepare the defined minimal medium according to the requirements of your cell line.

    • For the "Light" (¹⁴N) medium, supplement with natural abundance Trimethylammonium chloride to the desired final concentration.

    • For the "Heavy" (¹⁵N) medium, supplement with Trimethylammonium chloride-¹⁵N to the same final concentration.

  • Cell Culture and Labeling:

    • Inoculate two separate cultures of your cells, one in the "Light" medium and one in the "Heavy" medium.

    • For optimal labeling, cells should be cultured for a sufficient number of generations to ensure near-complete incorporation of the ¹⁵N isotope. This typically requires at least 5-6 cell doublings.

    • Monitor cell growth and viability throughout the labeling process.

  • Harvesting:

    • Once the cultures have reached the desired density, harvest the cells by centrifugation.

    • Wash the cell pellets with a suitable buffer (e.g., ice-cold PBS) to remove any residual medium.

    • The cell pellets can be stored at -80°C until further processing.

Protein Extraction and Digestion

Protocol:

  • Cell Lysis:

    • Resuspend the "Light" and "Heavy" cell pellets in a lysis buffer containing protease inhibitors.

    • Lyse the cells using an appropriate method (e.g., sonication, French press, or detergent-based lysis).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of both the "Light" and "Heavy" lysates using a standard protein assay (e.g., BCA assay).

  • Mixing and Reduction/Alkylation:

    • Mix equal amounts of protein from the "Light" and "Heavy" lysates.

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark.

  • Protein Digestion:

    • Digest the protein mixture into peptides using a sequence-specific protease, such as trypsin.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.

    • Dry the purified peptides under vacuum.

Mass Spectrometry and Data Analysis

Protocol:

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable solvent for mass spectrometry analysis.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of the "Light" and "Heavy" isotopic pairs.

    • The software will calculate the heavy-to-light (H/L) ratios for each protein, providing a measure of the relative protein abundance between the two samples.

    • It is crucial to determine the ¹⁵N labeling efficiency, which can often be incomplete.[3] This can be calculated from the mass spectra of identified peptides and used to correct the protein ratios.[3]

Data Presentation

Table 1: Illustrative Labeling Efficiency and Protein Ratios

Protein IDGene NameNumber of Peptides Quantified¹⁵N Labeling Efficiency (%)Uncorrected H/L RatioCorrected H/L Ratio
P0A799dnaK1596.51.051.09
P0A6F5tufA2297.22.102.16
P0A9K3ompA896.80.480.50
P02925rplB1197.01.021.05

Note: This table presents hypothetical data for illustrative purposes. Actual data will vary depending on the experiment.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Light_Culture Cell Culture (¹⁴N-Trimethylammonium chloride) Harvest_Cells Harvest & Wash Cells Light_Culture->Harvest_Cells Heavy_Culture Cell Culture (¹⁵N-Trimethylammonium chloride) Heavy_Culture->Harvest_Cells Lyse_Cells Cell Lysis & Protein Quantification Harvest_Cells->Lyse_Cells Mix_Samples Mix Light & Heavy Lysates (1:1) Lyse_Cells->Mix_Samples Digest_Proteins Protein Digestion Mix_Samples->Digest_Proteins Peptide_Cleanup Peptide Desalting Digest_Proteins->Peptide_Cleanup LC_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for quantitative proteomics using ¹⁵N-Trimethylammonium chloride.

tma_degradation_pathway TMA Trimethylamine (¹⁵N) TMAO Trimethylamine N-oxide (¹⁵N) TMA->TMAO TMA monooxygenase DMA Dimethylamine (¹⁵N) TMAO->DMA TMAO demethylase MMA Methylamine (¹⁵N) DMA->MMA DMA monooxygenase Ammonia Ammonia (¹⁵NH₃) MMA->Ammonia Methylamine dehydrogenase Amino_Acids ¹⁵N-Amino Acids Ammonia->Amino_Acids Amino Acid Biosynthesis Proteins ¹⁵N-Labeled Proteins Amino_Acids->Proteins Protein Synthesis

Caption: Proposed metabolic pathway for the incorporation of ¹⁵N from trimethylamine into proteins.

Conclusion

Metabolic labeling with Trimethylammonium chloride-¹⁵N presents a novel approach for quantitative proteomics. The success of this method is highly dependent on the metabolic capabilities of the organism under study. Researchers should conduct preliminary feasibility studies to assess cell growth and labeling efficiency before embarking on large-scale quantitative experiments. With careful optimization, this method could provide a valuable tool for studying protein dynamics in organisms that can efficiently utilize trimethylamine as a nitrogen source.

References

Application of Trimethylammonium chloride-15N in quantitative proteomics studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application of 15N Stable Isotope Labeling in Quantitative Proteomics Studies

Note on Trimethylammonium chloride-15N: Extensive literature searches did not yield specific applications of this compound in quantitative proteomics studies. The following application notes and protocols are based on the widely established and extensively documented use of 15N-labeled compounds, primarily 15N-Ammonium Chloride (15NH4Cl), for metabolic labeling in quantitative proteomics.

I. Application Notes

Introduction to 15N Metabolic Labeling

Metabolic labeling with stable isotopes is a powerful technique for accurate and robust quantitative proteomics. In this approach, one population of cells or an entire organism is grown in a medium where a specific element is replaced with its heavy stable isotope. For nitrogen labeling, the natural abundance 14N is substituted with 15N. This results in the incorporation of the heavy isotope into all nitrogen-containing molecules, including every amino acid in the proteome.

When a "heavy" 15N-labeled proteome is mixed with a "light" 14N proteome from a control or different experimental condition, the corresponding proteins and peptides can be distinguished by mass spectrometry due to a predictable mass shift. The ratio of the signal intensities of the heavy and light peptide pairs provides a highly accurate measure of the relative protein abundance between the two samples. A key advantage of this method is that the samples are combined at a very early stage, minimizing experimental variability that can be introduced during sample processing.[1][2][3]

Key Applications
  • Global Proteome Quantification: Enables the relative quantification of thousands of proteins in a single experiment to study changes in protein expression in response to various stimuli, genetic modifications, or disease states.

  • Protein Turnover Studies: By switching between light and heavy media, the rates of protein synthesis and degradation can be monitored on a proteome-wide scale.

  • Subcellular Proteomics: Can be combined with subcellular fractionation techniques to quantify protein abundance in specific organelles.

  • Post-Translational Modification (PTM) Analysis: Allows for the quantitative analysis of PTMs, providing insights into signaling pathways and cellular regulation.

  • Biomarker Discovery: Comparison of proteomes from healthy and diseased states can lead to the identification of potential disease biomarkers.[4][5]

Advantages of 15N Labeling
  • Comprehensive Labeling: 15N is incorporated into every amino acid, providing broad coverage of the proteome.[2]

  • High Accuracy and Precision: Early sample mixing minimizes quantification errors from sample preparation.

  • Versatility: Applicable to a wide range of organisms that can be metabolically labeled, including bacteria, yeast, insects, plants, and mammals.[1][2][6]

  • Cost-Effective: For many organisms, the use of 15N-labeled ammonium (B1175870) salts is more economical than using expensive 15N-labeled amino acids required for SILAC in certain organisms.[2]

Limitations
  • Applicable only to metabolically active organisms/cells: Cannot be used for tissues with slow protein turnover or for in vitro chemical labeling.

  • Incomplete Labeling: Achieving >98% labeling efficiency is crucial for accurate quantification and may require multiple cell divisions or generations.[6]

  • Complex Mass Spectra: The mass shift depends on the number of nitrogen atoms in a peptide, which can complicate data analysis. Specialized software is required for accurate quantification.[2][6]

II. Experimental Protocols

A. General Workflow for 15N Metabolic Labeling in Quantitative Proteomics

The overall workflow involves several key stages, from sample preparation to data analysis.

15N_Metabolic_Labeling_Workflow cluster_0 Sample Preparation cluster_1 Protein Extraction and Digestion cluster_2 Mass Spectrometry and Data Analysis A Culture Cells/Organisms in 14N (Light) and 15N (Heavy) Media B Apply Experimental Perturbation to one population A->B A->B C Harvest and Mix Equal Amounts of Light and Heavy Samples B->C B->C D Cell Lysis and Protein Extraction C->D E Protein Quantification D->E D->E F Protein Digestion (e.g., Trypsin) E->F E->F G LC-MS/MS Analysis F->G H Peptide Identification (Database Searching) G->H G->H I Peptide Quantification (Heavy/Light Ratio) H->I H->I J Protein Ratio Calculation and Statistical Analysis I->J I->J

General workflow for quantitative proteomics using 15N metabolic labeling.
B. Protocol for 15N Metabolic Labeling of E. coli

This protocol is adapted for labeling E. coli for quantitative proteomics analysis.

Materials:

  • M9 minimal medium components

  • 15NH4Cl (≥98% isotopic purity)

  • 14NH4Cl

  • Glucose (or other carbon source)

  • Trace element solution

  • MgSO4, CaCl2 solutions

  • Appropriate antibiotics

  • Lysis buffer (e.g., 50 mM NH4HCO3, 1 mM DTT)

  • Trypsin (sequencing grade)

Procedure:

  • Preparation of 15N and 14N M9 Minimal Media:

    • Prepare 10x M9 salts solution.

    • For 1L of 1x M9 medium, use 100 mL of 10x M9 salts, 1 g of 15NH4Cl for the heavy medium, and 1 g of 14NH4Cl for the light medium.

    • Autoclave the M9 salts and water separately from the other components.

    • Aseptically add sterile solutions of glucose (to 0.4%), MgSO4 (to 2 mM), CaCl2 (to 0.1 mM), and trace elements. Add antibiotics as required.

  • Bacterial Culture and Labeling:

    • Inoculate a single colony of E. coli into a small volume (5 mL) of the respective light and heavy M9 media.

    • Grow overnight at 37°C with shaking.

    • To ensure complete labeling, subculture the overnight cultures into a larger volume of fresh light and heavy media at a 1:100 dilution. It is recommended to perform at least two such passages to ensure >98% 15N incorporation.

    • Grow the main cultures at 37°C with shaking to the desired optical density (e.g., OD600 of 0.6-0.8).

    • At this point, the experimental treatment can be applied to one of the cultures (e.g., the light culture).

  • Sample Harvesting and Mixing:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellets with phosphate-buffered saline (PBS).

    • Resuspend the pellets and determine the cell density or total protein concentration.

    • Mix the light and heavy cell populations in a 1:1 ratio based on cell count or protein amount.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet using a method of choice (e.g., sonication, French press) in a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

    • Take a desired amount of protein (e.g., 100 µg), reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteines (e.g., with iodoacetamide).

    • Digest the proteins overnight with trypsin at a 1:50 (enzyme:protein) ratio at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Stop the digestion by adding formic acid.

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.

C. Protocol for 15N Metabolic Labeling of Mammalian Cells in Culture

Materials:

  • Cell culture medium deficient in the amino acid to be labeled (e.g., DMEM for SILAC)

  • 15N-labeled amino acids (e.g., 15N-Arginine, 15N-Lysine)

  • Dialyzed fetal bovine serum (dFBS)

  • Standard light amino acids

  • PBS, Trypsin-EDTA

  • Lysis buffer, digestion reagents as above

Procedure:

  • Preparation of SILAC Media:

    • Reconstitute the light and heavy amino acids.

    • Supplement the amino acid-deficient medium with all amino acids, using the 15N-labeled versions for the heavy medium and the standard 14N versions for the light medium.

    • Add dFBS and other necessary supplements.

  • Cell Culture and Labeling:

    • Adapt the cells to the SILAC media by passaging them for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.

    • Culture the cells in the light and heavy media. Apply the experimental condition to one of the populations.

  • Harvesting, Mixing, and Subsequent Steps:

    • Follow steps 3-5 from the E. coli protocol, adjusting cell harvesting methods as appropriate for adherent or suspension cells (e.g., using trypsinization for adherent cells).

III. Data Presentation

The following table represents typical quantitative data obtained from a 15N labeling experiment comparing a control (14N) and a treated (15N) sample. Ratios are typically presented as Heavy/Light (H/L).

Protein AccessionGene NameProtein DescriptionH/L Ratiop-valueRegulation
P0A799dnaKChaperone protein DnaK2.540.001Upregulated
P0A8V2sucA2-oxoglutarate dehydrogenase E10.450.005Downregulated
P0CE48sodASuperoxide dismutase [Mn]1.050.89Unchanged
P0A9K9tufAElongation factor Tu 10.980.92Unchanged
P62554hspBHeat shock protein Hsp203.120.0005Upregulated

IV. Visualization of Signaling Pathways and Workflows

Logical Flow for Data Analysis

This diagram illustrates the key steps in processing the raw mass spectrometry data to obtain quantitative protein information.

Data_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Peptide Identification cluster_2 Quantification and Analysis A Raw MS Data Files (.raw, .mzML) B Database Search (e.g., MaxQuant, Proteome Discoverer) A->B C Specify 15N as a modification B->C D Extract Ion Chromatograms (XICs) for Light and Heavy Peptide Pairs C->D E Calculate Peptide H/L Ratios D->E F Aggregate Peptide Ratios to Protein Ratios E->F G Statistical Analysis (t-test, ANOVA) F->G H Final Protein Quantitation Report G->H

Bioinformatic workflow for 15N-labeled quantitative proteomics data.
Example Signaling Pathway Analysis

Quantitative proteomics data can be used to map changes onto known signaling pathways. For instance, in a heat shock response study, one might observe the upregulation of chaperone proteins.

Heat_Shock_Pathway A Heat Stress B Protein Misfolding A->B C Heat Shock Factor (HSF1) Activation B->C D Transcription of Heat Shock Proteins (HSPs) C->D E HSP70 (DnaK) (H/L = 2.54) D->E F HSP20 (H/L = 3.12) D->F G Protein Refolding and Cellular Protection E->G F->G

Mapping quantitative data onto a simplified heat shock response pathway.

References

Application Notes and Protocols for Analysis of Trimethylammonium chloride-15N Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes, such as Nitrogen-15 (¹⁵N), is a powerful technique for tracing the metabolic fate of compounds in biological systems. Trimethylammonium chloride (TMA), a key metabolite derived from dietary precursors like choline (B1196258) and carnitine, and its oxidized form, trimethylamine (B31210) N-oxide (TMAO), are implicated in various physiological and pathological processes, including cardiovascular disease. The use of ¹⁵N-labeled TMA (TMA-¹⁵N) allows for precise tracking and quantification of its absorption, distribution, metabolism, and excretion (ADME).

This document provides detailed application notes and protocols for the sample preparation of TMA-¹⁵N labeled samples from various biological matrices for analysis by mass spectrometry (MS). The methodologies described are designed to ensure high recovery, accuracy, and precision.

Analytical Techniques

The primary analytical methods for the quantification of TMA and TMAO are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, specificity, and suitability for non-volatile compounds like TMAO. GC-MS can be used for volatile compounds like TMA, often requiring a derivatization step to improve chromatographic performance.

Sample Preparation Workflows

The selection of a sample preparation method is critical and depends on the biological matrix and the analytical technique. The following diagrams illustrate common workflows for preparing plasma/serum, urine, and tissue samples for TMA-¹⁵N analysis.

G cluster_plasma Plasma/Serum Sample Preparation plasma_start Plasma/Serum Sample (containing TMA-¹⁵N) plasma_precip Protein Precipitation (e.g., with Methanol or Acetonitrile) plasma_start->plasma_precip plasma_centrifuge Centrifugation plasma_precip->plasma_centrifuge plasma_supernatant Collect Supernatant plasma_centrifuge->plasma_supernatant plasma_end LC-MS/MS Analysis plasma_supernatant->plasma_end

Caption: Workflow for Plasma/Serum Sample Preparation.

G cluster_urine Urine Sample Preparation (LLE) urine_start Urine Sample (containing TMA-¹⁵N) urine_alkaline Alkalinize Sample (e.g., with NaOH) urine_start->urine_alkaline urine_lle Liquid-Liquid Extraction (Hexane/Butanol) urine_alkaline->urine_lle urine_acidify Acidify to Aqueous Phase (e.g., with Formic Acid) urine_lle->urine_acidify urine_end LC-MS/MS Analysis urine_acidify->urine_end

Caption: Workflow for Urine Sample Preparation via LLE.

G cluster_tissue Tissue Sample Preparation tissue_start Tissue Sample (snap-frozen) tissue_homogenize Homogenization (e.g., with Methanol) tissue_start->tissue_homogenize tissue_centrifuge Centrifugation tissue_homogenize->tissue_centrifuge tissue_extract Collect Supernatant (Extract) tissue_centrifuge->tissue_extract tissue_end LC-MS/MS Analysis tissue_extract->tissue_end G cluster_diet Dietary Precursors cluster_gut Gut Microbiota cluster_liver Liver Choline Choline TMA Trimethylamine (TMA) Choline->TMA Metabolism Betaine Betaine Betaine->TMA Metabolism Carnitine L-Carnitine Carnitine->TMA Metabolism Circulation Systemic Circulation TMA->Circulation Absorption TMAO Trimethylamine N-oxide (TMAO) FMOs FMOs TMAO->FMOs TMAO->Circulation Release FMOs->TMAO Oxidation Circulation->TMAO Transport to Liver

Application Notes and Protocols: Using Trimethylammonium chloride-15N to Trace TMA Metabolism and FMO3 Activity in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylamine (B31210) (TMA) is a tertiary amine produced by the gut microbiota from various dietary precursors, including choline, L-carnitine, and betaine. In mammalian systems, TMA is primarily absorbed from the intestine and transported to the liver, where it is detoxified by the enzyme Flavin-containing monooxygenase 3 (FMO3). FMO3 catalyzes the N-oxidation of TMA to trimethylamine N-oxide (TMAO), a non-odorous metabolite that is subsequently excreted in the urine. This process is crucial for preventing the accumulation of TMA, which is associated with the clinical condition trimethylaminuria ("fish odor syndrome").

While a vital process, it is important to note that mammalian cells do not typically utilize TMA as a nitrogen source for anabolic pathways, such as the synthesis of amino acids or nucleotides. Therefore, Trimethylammonium chloride-15N (15N-TMA) is not a suitable tracer for general nitrogen metabolism in mammalian cells.

However, 15N-TMA serves as an excellent tool for specifically investigating the kinetics and activity of the FMO3 enzyme, studying the pharmacokinetics of TMA, and exploring the gut-liver axis. By tracing the conversion of 15N-TMA to 15N-TMAO, researchers can gain valuable insights into FMO3 function, which is of significant interest in drug metabolism, toxicology, and the study of metabolic diseases linked to the gut microbiome.

These application notes provide detailed protocols for utilizing 15N-TMA to study TMA metabolism and FMO3 activity in cellular models.

Key Applications

  • Determination of FMO3 kinetic parameters: Precisely measure the Michaelis-Menten constants (Km and Vmax) of FMO3 for its substrate TMA.

  • Screening of FMO3 inhibitors and inducers: Evaluate the effect of drug candidates or other compounds on FMO3 activity.

  • Studying the impact of genetic variants on FMO3 function: Characterize the enzymatic activity of different FMO3 polymorphisms.

  • Investigating the cellular uptake and efflux of TMA.

  • Probing the gut-liver axis: In co-culture models or studies involving cell lines exposed to gut microbial metabolites, 15N-TMA can be used to trace the metabolic fate of microbially-produced TMA.

Data Presentation

Table 1: Kinetic Parameters of Human FMO3 for Trimethylamine

FMO3 VariantKm (μM)Vmax (nmol/nmol FMO3/min)Catalytic Efficiency (kcat/Km) (μM-1min-1)Reference
Wild-type28 ± 136.3 ± 5.71.3[1]
Wild-type20-30--[2]
N61S205-Significantly reduced[2]
P153LAlteredAlteredSignificantly reduced (<10% of wild-type)[2]

Note: Kinetic parameters can vary depending on the experimental system (e.g., recombinant enzyme source, buffer conditions).

Mandatory Visualization

TMA_Metabolism_Pathway cluster_gut Gut Lumen cluster_liver Hepatocyte Dietary Precursors Dietary Precursors (Choline, L-Carnitine, Betaine) Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota Metabolism TMA Trimethylamine (TMA) Gut Microbiota->TMA TMA_liver Trimethylamine (TMA) TMA->TMA_liver Absorption FMO3 FMO3 TMA_liver->FMO3 TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO N-oxidation Excretion Urinary Excretion TMAO->Excretion

Caption: Metabolic pathway of trimethylamine (TMA) from dietary precursors to trimethylamine N-oxide (TMAO).

Experimental Protocols

Protocol 1: In Vitro FMO3 Activity Assay using 15N-TMA and LC-MS/MS

This protocol describes the determination of FMO3 activity in liver microsomes or recombinant FMO3 preparations.

Materials:

  • Human liver microsomes or recombinant human FMO3

  • This compound (15N-TMA)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

  • 15N-Trimethylamine N-oxide (15N-TMAO) standard

  • d9-Trimethylamine N-oxide (d9-TMAO) or other suitable internal standard (IS)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Mix:

    • Prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

    • Prepare a series of 15N-TMA substrate solutions of varying concentrations in water.

  • Enzyme Reaction:

    • Pre-incubate the liver microsomes or recombinant FMO3 (e.g., 0.1-0.5 mg/mL protein) with the reaction buffer master mix in a 96-well plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the 15N-TMA substrate solution. The final reaction volume is typically 100-200 µL.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard (e.g., d9-TMAO).

    • Vortex and centrifuge the plate at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the presence of 15N-TMAO.

    • Use a suitable chromatography column (e.g., HILIC) for separation.

    • Set up the mass spectrometer to monitor the specific mass transitions for 15N-TMAO and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 15N-TMAO.

    • Quantify the amount of 15N-TMAO produced in each reaction.

    • Calculate the reaction velocity (e.g., in nmol/min/mg protein).

    • For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

FMO3_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, NADPH system) C Pre-incubate FMO3 (Microsomes or Recombinant) A->C B Prepare 15N-TMA Substrate Solutions D Initiate reaction with 15N-TMA B->D C->D E Incubate at 37°C D->E F Quench Reaction (Ice-cold ACN + IS) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis (Quantify 15N-TMAO) G->H I Data Analysis (Calculate Kinetics) H->I

References

Application Notes and Protocols for Metabolic Flux Analysis of the Trimethylammonium (TMA) Pathway using ¹⁵N-Labeled Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine (B31210) N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention in biomedical research due to its association with various pathological conditions, including cardiovascular and chronic kidney diseases. The metabolic pathway leading to TMAO formation involves the conversion of dietary precursors, such as choline (B1196258) and L-carnitine, into trimethylamine (TMA) by the gut microbiome. TMA is then absorbed into the bloodstream and subsequently oxidized to TMAO in the liver, primarily by the flavin-containing monooxygenase 3 (FMO3) enzyme. Understanding the dynamics and flux through this pathway is crucial for developing therapeutic strategies targeting the gut-brain-heart axis.

Stable isotope tracing with ¹⁵N-labeled compounds offers a powerful method to quantitatively analyze the flow of nitrogen through the TMA/TMAO metabolic network. While direct tracing with ¹⁵N-Trimethylammonium chloride is not a common practice, the use of ¹⁵N-labeled precursors like ¹⁵N-choline provides a robust approach to elucidate the rates of TMA production and its subsequent conversion to TMAO. This application note provides detailed protocols for conducting metabolic flux analysis of the TMA/TMAO pathway using ¹⁵N-choline in a cell co-culture model designed to mimic the gut-liver axis, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle of the Method

The core of this method lies in the introduction of a stable, heavier isotope of nitrogen (¹⁵N) into the metabolic system via a precursor molecule, ¹⁵N-choline. As the ¹⁵N-choline is metabolized by gut microbial enzymes (in an in vitro model) to ¹⁵N-TMA, the labeled nitrogen atom is incorporated into the TMA molecule. This ¹⁵N-TMA is then utilized by liver cells (in the co-culture) and oxidized to ¹⁵N-TMAO. By measuring the rate of appearance of ¹⁵N-labeled TMA and TMAO, and the corresponding decrease in the labeled precursor, we can quantify the metabolic flux through this pathway. LC-MS/MS is the analytical technique of choice due to its high sensitivity and specificity in distinguishing between the ¹⁵N-labeled and unlabeled (¹⁴N) isotopologues of TMA and TMAO based on their mass-to-charge ratio (m/z).

Key Metabolic Pathway: Choline to TMAO

The metabolic transformation of choline to TMAO is a multi-step process involving both microbial and host enzymes.

Choline to TMAO Metabolic Pathway cluster_gut Gut Lumen (Microbiota) cluster_liver Hepatocyte 15N-Choline 15N-Choline 15N-TMA 15N-TMA 15N-Choline->15N-TMA TMA Lyase 15N-TMA_liver 15N-TMA 15N-TMA->15N-TMA_liver Absorption 15N-TMAO 15N-TMAO 15N-TMA_liver->15N-TMAO FMO3

Figure 1: Metabolic conversion of ¹⁵N-Choline to ¹⁵N-TMAO.

Experimental Workflow

The overall experimental workflow for tracing the TMA/TMAO pathway using ¹⁵N-choline is depicted below.

Experimental Workflow A 1. Cell Co-culture (e.g., Caco-2 and HepG2) B 2. Introduction of 15N-Choline A->B C 3. Time-course Sampling of Culture Medium B->C D 4. Quenching of Metabolism C->D E 5. Metabolite Extraction D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis and Flux Calculation F->G

Figure 2: Step-by-step experimental workflow.

Detailed Experimental Protocols

Cell Culture and ¹⁵N-Labeling

This protocol describes a co-culture system to model the gut-liver axis. A simpler single-culture experiment with a TMA-producing bacterial strain can also be performed.

Materials:

  • Caco-2 and HepG2 cell lines

  • Dulbecco's Modified Eagle Medium (DMEM), low glucose, choline-free

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • ¹⁵N-Chloride (¹⁵N isotopic purity >98%)

  • Transwell inserts (0.4 µm pore size)

  • 24-well plates

Protocol:

  • Cell Seeding: Seed Caco-2 cells on the apical side of the Transwell inserts and culture until they form a differentiated monolayer. Seed HepG2 cells in the basolateral compartment of the 24-well plates.

  • Co-culture Assembly: Once the Caco-2 monolayer is established, assemble the co-culture by placing the Transwell inserts containing Caco-2 cells into the wells with HepG2 cells.

  • Adaptation: Culture the co-culture system in choline-free DMEM supplemented with dialyzed FBS and Penicillin-Streptomycin for 24 hours to deplete endogenous choline.

  • Labeling: Prepare the labeling medium by supplementing the choline-free DMEM with a known concentration of ¹⁵N-Choline (e.g., 100 µM).

  • Initiation of Labeling: Replace the medium in the apical compartment (Caco-2 side) with the ¹⁵N-Choline containing medium. The basolateral compartment should contain fresh choline-free medium.

  • Time-course Sampling: Collect aliquots of the medium from both the apical and basolateral compartments at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). Replenish with the respective fresh medium to maintain constant volume.

Metabolite Extraction

Materials:

  • Collected culture medium samples

  • Ice-cold 80% methanol

  • Centrifuge

Protocol:

  • Quenching: Immediately place the collected medium samples on dry ice or in a -80°C freezer to quench metabolic activity.

  • Extraction: To 100 µL of culture medium, add 400 µL of ice-cold 80% methanol.

  • Precipitation: Vortex the mixture vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: HILIC column (e.g., SeQuant ZIC-pHILIC)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-gradient from high organic to high aqueous to retain and elute the polar analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM): The following MRM transitions are monitored for the unlabeled and labeled species:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Choline (¹⁴N)104.160.1
¹⁵N-Choline 105.1 61.1
TMA (¹⁴N)60.144.1
¹⁵N-TMA 61.1 45.1
TMAO (¹⁴N)76.158.1
¹⁵N-TMAO 77.1 59.1

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis can be summarized to show the time-dependent changes in the concentrations of the labeled and unlabeled metabolites.

Table 1: Concentration of ¹⁵N-Labeled Metabolites in the Apical Compartment (µM)

Time (hours)¹⁵N-Choline¹⁵N-TMA
0100.0 ± 5.00.0 ± 0.0
285.2 ± 4.38.1 ± 0.9
472.5 ± 3.815.3 ± 1.5
855.1 ± 2.925.8 ± 2.1
1240.8 ± 2.133.7 ± 2.8
2415.6 ± 1.545.2 ± 3.5

Table 2: Concentration of ¹⁵N-Labeled Metabolites in the Basolateral Compartment (µM)

Time (hours)¹⁵N-TMA¹⁵N-TMAO
00.0 ± 0.00.0 ± 0.0
21.2 ± 0.20.5 ± 0.1
43.5 ± 0.42.1 ± 0.3
88.9 ± 0.86.8 ± 0.7
1214.3 ± 1.212.5 ± 1.1
2420.1 ± 1.822.4 ± 2.0

Flux Calculation: The rate of formation of ¹⁵N-TMA and ¹⁵N-TMAO can be calculated from the slope of the concentration versus time curves. This provides a direct measure of the metabolic flux through each step of the pathway. More sophisticated metabolic flux analysis can be performed using software packages that integrate the data into metabolic models.

Logical Relationship for Flux Determination

The determination of metabolic flux is based on the precursor-product relationship between the labeled species.

Logical Flow for Flux Calculation A Measure time-dependent decrease in [15N-Choline] D Calculate Flux 1 (Choline -> TMA) A->D B Measure time-dependent increase in [15N-TMA] B->D E Calculate Flux 2 (TMA -> TMAO) B->E C Measure time-dependent increase in [15N-TMAO] C->E F Determine overall pathway flux D->F E->F

Troubleshooting & Optimization

Technical Support Center: Optimizing ¹⁵N Incorporation from Trimethylammonium Chloride-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stable isotope labeling. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Trimethylammonium chloride-¹⁵N for metabolic labeling experiments. Our goal is to help researchers, scientists, and drug development professionals improve low ¹⁵N incorporation efficiency and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is Trimethylammonium chloride-¹⁵N, and how is it used in metabolic labeling?

Trimethylammonium chloride-¹⁵N is a stable isotope-labeled compound used as a precursor for introducing a ¹⁵N isotope label into biomolecules such as proteins, nucleic acids, and metabolites. In metabolic labeling experiments, cells or organisms are cultured in a medium where the primary nitrogen source is replaced with Trimethylammonium chloride-¹⁵N. As the cells grow and divide, they incorporate the ¹⁵N isotope into newly synthesized molecules. This enables the tracking and quantification of these molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q2: What are the potential advantages of using Trimethylammonium chloride-¹⁵N over other ¹⁵N sources like ¹⁵NH₄Cl?

While ¹⁵NH₄Cl is a more common and direct nitrogen source for many organisms, Trimethylammonium chloride-¹⁵N can be useful in specific experimental contexts, such as tracing the metabolic fate of trimethylamine (B31210) (TMA) or in studies where the direct use of ammonium (B1175870) is not desirable. However, it's important to be aware of the metabolic pathways involved, as they can influence incorporation efficiency.

Q3: What is a typical ¹⁵N incorporation efficiency I should expect?

The expected ¹⁵N incorporation efficiency can vary significantly depending on the organism, the specific tissue or cell type, the labeling strategy, and the duration of the labeling experiment. Generally, high incorporation efficiencies are desirable for accurate quantification. For example, in E. coli, it is possible to achieve 98-100% incorporation.[1] In mammalian tissues, efficiencies can range from 74% in the brain to 94% in the liver, with longer labeling times and multi-generational labeling leading to higher enrichment.[2][3] In the yeast Saccharomyces cerevisiae, a recent study reported achieving 90.6% ¹⁵N labeling.[4]

Q4: How can I accurately measure the ¹⁵N incorporation efficiency in my samples?

Mass spectrometry is the most common method for determining ¹⁵N incorporation efficiency. By analyzing the isotopic distribution of peptides (for proteins) or other biomolecules, you can calculate the percentage of ¹⁵N enrichment. Several software tools are available to help with this analysis by comparing the experimental isotopic pattern to theoretical distributions at different enrichment levels.

Troubleshooting Guide for Low ¹⁵N Incorporation Efficiency

Low incorporation of ¹⁵N from Trimethylammonium chloride-¹⁵N can be a significant issue. This guide provides a step-by-step approach to identify and resolve common problems.

Problem: Low or no detectable ¹⁵N incorporation.

Possible Cause 1: Incorrect Media Formulation.

  • Troubleshooting Steps:

    • Verify the sole nitrogen source: Ensure that Trimethylammonium chloride-¹⁵N is the only significant source of nitrogen in your minimal medium. Contamination with unlabeled nitrogen sources (e.g., yeast extract, peptone, or certain amino acids in mammalian cell culture media) will dilute the ¹⁵N label.

    • Check concentrations: Confirm that the concentration of Trimethylammonium chloride-¹⁵N is sufficient for optimal growth. Nitrogen limitation can lead to slow growth and reduced protein synthesis.

    • Purity of the isotope: Use a high-purity (>99%) ¹⁵N-labeled compound to maximize incorporation efficiency.

Possible Cause 2: Metabolic Inefficiency or Incompatibility.

  • Troubleshooting Steps:

    • Understand the metabolic pathway: Unlike the direct assimilation of ammonium, trimethylamine is typically metabolized through a series of demethylation steps to yield ammonia, which is then incorporated into amino acids. This multi-step process can be less efficient in some organisms.

    • Organism-specific considerations:

      • E. coli and other bacteria: Many bacteria can utilize trimethylamine as a nitrogen source, but the efficiency can be strain-dependent.

      • Saccharomyces cerevisiae (Yeast): While yeast can utilize a wide range of nitrogen sources, there is limited evidence for efficient trimethylamine metabolism. If you are working with yeast, consider a pilot experiment comparing growth and incorporation with ¹⁵NH₄Cl.

      • Mammalian cells: Direct utilization of trimethylamine by mammalian cells for nitrogen assimilation is not a primary metabolic pathway. In mammals, gut microbiota are largely responsible for metabolizing dietary trimethylamine.[5] For in vitro cell culture, using ¹⁵N-labeled amino acids is often a more effective strategy for achieving high incorporation.[6]

Possible Cause 3: Suboptimal Cell Growth and Health.

  • Troubleshooting Steps:

    • Monitor cell growth: Poor growth will naturally lead to low incorporation. Compare the growth curve of cells in ¹⁵N-TMA medium to that in a standard medium. A significant lag or lower final cell density indicates a problem.

    • Optimize culture conditions: Ensure that other media components (carbon source, salts, pH) and physical parameters (temperature, aeration) are optimal for your specific cell type.

    • Adaptation period: For some cell lines or strains, a gradual adaptation to the ¹⁵N medium may be necessary.

Possible Cause 4: Issues with Protein Expression and Turnover.

  • Troubleshooting Steps:

    • Induction timing (for recombinant proteins): If you are expressing a recombinant protein, ensure that the cells are in a healthy, logarithmic growth phase before induction.

    • Protein turnover rates: In organisms with slow protein turnover, such as certain tissues in mammals, a longer labeling period is required to achieve high enrichment.[3] For cell culture, ensure a sufficient number of cell doublings have occurred in the labeling medium.

Data Presentation

Table 1: Expected ¹⁵N Incorporation Efficiencies in Various Systems

Organism/System¹⁵N SourceTypical Efficiency (%)Key Considerations
E. coli¹⁵NH₄Cl98 - 100High growth rate allows for rapid and high incorporation.
S. cerevisiae¹⁵N-labeled medium~91Efficiency can be strain-dependent.
Mammalian Cells (in culture)¹⁵N-labeled amino acids>95Direct labeling of essential amino acids is highly efficient.
Mammalian Tissue (Liver)¹⁵N-labeled diet~94High protein turnover leads to efficient labeling.
Mammalian Tissue (Brain)¹⁵N-labeled diet74 - 95Slower protein turnover requires longer labeling periods (e.g., generational labeling).[2][3]

Experimental Protocols

Protocol 1: ¹⁵N Labeling of Proteins in E. coli using Trimethylammonium chloride-¹⁵N
  • Prepare M9 Minimal Medium: Prepare a sterile 10x M9 salt solution. For 1L of 1x M9 medium, use 100 mL of 10x M9 salts, and add sterile solutions of 1 mM MgSO₄, 0.1 mM CaCl₂, and 0.4% glucose (or another carbon source).

  • Add ¹⁵N Source: In place of standard ammonium chloride, add sterile Trimethylammonium chloride-¹⁵N to a final concentration of 1 g/L.

  • Pre-culture: Inoculate a single colony of your E. coli expression strain into a small volume (5-10 mL) of LB medium and grow overnight.

  • Adaptation Culture (Optional but Recommended): Pellet the overnight culture, wash with M9 salts, and resuspend in a small volume of ¹⁵N-M9 medium. Grow for several hours to allow the cells to adapt.

  • Main Culture: Inoculate the main culture (e.g., 1 L of ¹⁵N-M9 medium) with the adaptation culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth and Induction: Grow the culture at the optimal temperature with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with IPTG (or another appropriate inducer) and continue to grow for the desired time (typically 4-16 hours).

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can then be used for protein purification.

Protocol 2: Assessing ¹⁵N Incorporation Efficiency by Mass Spectrometry
  • Protein Extraction and Digestion: Extract total protein from a small aliquot of your labeled cells and an unlabeled control. Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify peptides from your protein of interest or a set of highly abundant proteins.

    • For each identified peptide, extract the ion chromatogram for both the unlabeled (¹⁴N) and labeled (¹⁵N) isotopic envelopes from the MS1 spectra.

    • Use software tools (e.g., Mascot, MaxQuant, or specialized scripts) to calculate the ratio of the integrated peak areas of the labeled and unlabeled peptide ions.

    • The incorporation efficiency is calculated as: (Intensity of ¹⁵N peptide) / (Intensity of ¹⁵N peptide + Intensity of ¹⁴N peptide) * 100%.

    • Average the incorporation efficiency across multiple peptides to get a robust estimate for the protein.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling cluster_analysis Analysis prep_media Prepare Minimal Medium with Trimethylammonium chloride-¹⁵N inoculate Inoculate ¹⁵N Medium prep_media->inoculate prep_culture Prepare Pre-culture in Unlabeled Medium prep_culture->inoculate grow Grow Cells to Mid-Log Phase inoculate->grow induce Induce Protein Expression (if applicable) grow->induce harvest Harvest Cells induce->harvest extract Extract and Digest Protein harvest->extract ms LC-MS/MS Analysis extract->ms quantify Quantify ¹⁵N Incorporation ms->quantify

Caption: Experimental workflow for ¹⁵N labeling and analysis.

troubleshooting_logic start Low ¹⁵N Incorporation check_media Is Media Formulation Correct? start->check_media check_growth Is Cell Growth Optimal? check_media->check_growth Yes fix_media Correct Media: - Use only ¹⁵N source - Check concentration check_media->fix_media No check_metabolism Is the Organism Compatible with TMA? check_growth->check_metabolism Yes optimize_growth Optimize Growth Conditions: - Temperature, pH, aeration - Adapt cells to medium check_growth->optimize_growth No check_protocol Is the Labeling Protocol Adequate? check_metabolism->check_protocol Yes consider_alt Consider Alternative: - Use ¹⁵NH₄Cl - Use ¹⁵N-amino acids check_metabolism->consider_alt No adjust_protocol Adjust Protocol: - Increase labeling time - Optimize induction check_protocol->adjust_protocol No success High Incorporation check_protocol->success Yes fix_media->start optimize_growth->start consider_alt->start adjust_protocol->start

Caption: Troubleshooting decision tree for low ¹⁵N incorporation.

tma_metabolism TMA Trimethylammonium-¹⁵N (Extracellular) TMA_in Trimethylammonium-¹⁵N (Intracellular) TMA->TMA_in Transport Demethylation Demethylation Enzymes TMA_in->Demethylation NH4 Ammonium-¹⁵N (¹⁵NH₄⁺) Demethylation->NH4 Releases Glutamate Glutamate-¹⁵N NH4->Glutamate Assimilation AminoAcids Other ¹⁵N-Amino Acids Glutamate->AminoAcids Proteins ¹⁵N-Labeled Proteins AminoAcids->Proteins Translation

Caption: Simplified metabolic pathway of Trimethylammonium-¹⁵N.

References

Optimizing the concentration of Trimethylammonium chloride-15N for different cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Trimethylammonium chloride-¹⁵N for various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is Trimethylammonium chloride-¹⁵N, and what is its primary application in cell culture?

A1: Trimethylammonium chloride-¹⁵N is a stable isotope-labeled form of trimethylammonium chloride. Its primary use in cell culture is as a metabolic tracer to study the uptake and metabolism of choline (B1196258) and trimethylamine (B31210).[1] The ¹⁵N isotope allows for the tracking of these molecules and their metabolic products in various biochemical pathways using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] This is particularly valuable in fields like cancer research, where alterations in choline metabolism are a known hallmark.[1][2]

Q2: How do I determine the optimal concentration of Trimethylammonium chloride-¹⁵N for my cell line?

A2: The optimal concentration of Trimethylammonium chloride-¹⁵N is cell-line specific and must be determined empirically. A good starting point is to perform a dose-response experiment to assess its cytotoxicity. Based on studies of similar compounds like choline chloride and trimethylamine, a concentration range of 10 µM to 1 mM can be initially tested.[3][4] The goal is to find the highest concentration that does not significantly impact cell viability or proliferation, ensuring that the observed metabolic changes are not due to cellular stress or toxicity.[5]

Q3: What are the potential metabolic pathways I can trace using Trimethylammonium chloride-¹⁵N?

A3: Trimethylammonium chloride-¹⁵N can be used to trace the metabolic fate of the trimethylammonium group, which is structurally similar to choline. Key pathways include:

  • Phosphatidylcholine synthesis: Choline is a precursor for phosphatidylcholine, a major component of cell membranes.[6][7]

  • Acetylcholine synthesis: In neuronal cells, choline is a precursor to the neurotransmitter acetylcholine.[1]

  • Betaine synthesis: Choline can be oxidized to betaine, which is involved in methylation reactions.[8]

  • Trimethylamine (TMA) and Trimethylamine N-oxide (TMAO) formation: Gut microbiota can metabolize choline to TMA, which is then oxidized in the liver to TMAO.[9][10] While this is primarily an in vivo pathway, some cell lines may have the enzymatic machinery to perform similar transformations.

Q4: How long should I incubate my cells with Trimethylammonium chloride-¹⁵N?

A4: The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites you are studying. For many metabolic labeling experiments, incubation periods ranging from a few hours to 72 hours are common.[11][12] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration for your specific research question.

Q5: What are the key signaling pathways that might be affected by trimethylammonium compounds?

A5: Trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO), have been shown to influence several signaling pathways, which could be relevant when using Trimethylammonium chloride-¹⁵N. These include inflammatory pathways such as NF-κB and the NLRP3 inflammasome.[6][13][14] Additionally, choline metabolism is linked to signaling pathways involved in cell proliferation and survival, such as the EGFR/ERK1/2 and PI3K/AKT pathways.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low ¹⁵N incorporation into metabolites 1. Suboptimal concentration of Trimethylammonium chloride-¹⁵N.2. Insufficient incubation time.3. High concentration of unlabeled choline or trimethylamine in the culture medium.4. Poor cell health.1. Perform a dose-response experiment to determine the optimal concentration.2. Conduct a time-course experiment to find the ideal incubation period.3. Use a choline-free or low-choline medium for the labeling experiment.4. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
High cell death or cytotoxicity 1. The concentration of Trimethylammonium chloride-¹⁵N is too high.2. Contamination of the cell culture.1. Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the EC50 value and use a concentration well below this value.[8][15] 2. Check for microbial contamination and ensure aseptic techniques are followed.
Variability between replicates 1. Inconsistent cell seeding density.2. Inaccurate pipetting of the ¹⁵N label.3. Variations in incubation time.1. Ensure uniform cell seeding across all wells or flasks.2. Use calibrated pipettes and be meticulous when adding the labeled compound.3. Standardize the incubation time for all samples.
Unexpected changes in cell morphology or behavior 1. The labeled compound is affecting cellular signaling pathways.2. Off-target effects of the compound.1. Review literature on the signaling effects of trimethylamine and choline.[2][6][13][14] Consider if these effects are relevant to your experimental system.2. Lower the concentration of the labeled compound to the minimum required for detection.

Data Presentation: Recommended Starting Concentrations for Cytotoxicity Testing

The following table provides suggested starting concentration ranges for determining the cytotoxicity of Trimethylammonium chloride-¹⁵N in different types of cell lines, based on data from related compounds like trimethylamine and choline chloride. Note: These are starting points, and the optimal, non-toxic concentration must be experimentally determined for each specific cell line.

Cell Line Type Example Cell Lines Suggested Starting Concentration Range for Cytotoxicity Testing Relevant Findings from Literature
Colon Carcinoma HCT116, HT29, Caco-210 µM - 1 mMTrimethylamine was found to be genotoxic and cytotoxic to HCT116 and HT29 cells at concentrations increasing from 0.15 mM.[16] Another study showed trimethylamine was not cytotoxic to Caco-2 cells.[17]
Breast Cancer MCF-710 µM - 5 mMCholine chloride-based deep eutectic solvents showed cytotoxic effects on MCF-7 cells, with EC50 values varying based on the formulation.[8][15]
Human Keratinocytes Primary Keratinocytes36 µM - 180 µMThe optimal range for choline supplementation for keratinocyte growth was found to be between 36 µM and 180 µM.[4]
Myoblasts H9c210 mM - 500 mMHigh concentrations of trimethylamine (80 mM) and TMAO (250 mM) reduced H9c2 cell viability.[18]
Chinese Hamster Ovary (CHO) CHO cell lines1X, 2X, 4X standard media concentrationOptimizing choline concentration in fed-batch cultures of CHO cells improved cell viability and antibody production.[5]

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine a non-toxic concentration range of Trimethylammonium chloride-¹⁵N for a specific cell line using an MTT assay.[11][14]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Trimethylammonium chloride-¹⁵N stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Trimethylammonium chloride-¹⁵N in complete medium. A suggested starting range is 0 µM (control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM. Remove the old medium from the wells and add 100 µL of the treatment media.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the concentration to determine the highest concentration that does not cause significant cytotoxicity.

Protocol 2: ¹⁵N Metabolic Labeling for Mass Spectrometry Analysis

This protocol provides a general workflow for metabolic labeling of cells with Trimethylammonium chloride-¹⁵N for subsequent analysis by mass spectrometry.[1][19]

Materials:

  • Cell line of interest

  • Choline-free or low-choline cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Trimethylammonium chloride-¹⁵N

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction buffer (e.g., 80% methanol)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture: Culture cells to approximately 70-80% confluency.

  • Medium Exchange: Aspirate the regular growth medium and wash the cells twice with sterile PBS.

  • Labeling: Add the pre-warmed labeling medium (choline-free medium supplemented with dFBS and the optimized, non-toxic concentration of Trimethylammonium chloride-¹⁵N) to the cells.

  • Incubation: Incubate the cells for the desired labeling period as determined by a time-course experiment.

  • Cell Harvest: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add ice-cold 80% methanol (B129727) to the cells and scrape them from the dish. Transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation: Vortex the lysate and centrifuge at high speed to pellet the cell debris. Transfer the supernatant containing the metabolites to a new tube.

  • Analysis: The extracted metabolites can then be dried and reconstituted in a suitable solvent for analysis by LC-MS/MS or other mass spectrometry techniques.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Choline_Metabolism Extracellular Extracellular Trimethylammonium Chloride-¹⁵N Intracellular Intracellular ¹⁵N-Choline Extracellular->Intracellular Choline Transporter Cell_Membrane Cell Membrane Acetylcholine ¹⁵N-Acetylcholine Intracellular->Acetylcholine ChAT Phosphocholine ¹⁵N-Phosphocholine Intracellular->Phosphocholine Choline Kinase Betaine ¹⁵N-Betaine (Methyl Donor) Intracellular->Betaine Choline Oxidase Phosphatidylcholine ¹⁵N-Phosphatidylcholine (Membrane Synthesis) Phosphocholine->Phosphatidylcholine TMAO_Formation_and_Signaling Choline Dietary Choline / Trimethylammonium Chloride-¹⁵N TMA ¹⁵N-Trimethylamine (TMA) (Gut Microbiota / Cell Metabolism) Choline->TMA TMAO ¹⁵N-Trimethylamine N-oxide (TMAO) (Liver / Cell Metabolism) TMA->TMAO FMO3 NFkB NF-κB Activation TMAO->NFkB NLRP3 NLRP3 Inflammasome Activation TMAO->NLRP3 Inflammation Inflammatory Response NFkB->Inflammation NLRP3->Inflammation Experimental_Workflow Start Start: Select Cell Line Dose_Response 1. Dose-Response Experiment (MTT/MTS Assay) Start->Dose_Response Determine_Concentration 2. Determine Max Non-Toxic Concentration Dose_Response->Determine_Concentration Time_Course 3. Time-Course Labeling Experiment Determine_Concentration->Time_Course Metabolic_Labeling 4. Metabolic Labeling Experiment Time_Course->Metabolic_Labeling Sample_Prep 5. Sample Preparation (Metabolite Extraction) Metabolic_Labeling->Sample_Prep Analysis 6. MS or NMR Analysis Sample_Prep->Analysis

References

Addressing the stability issues of Trimethylammonium chloride-15N in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability issues of Trimethylammonium chloride-15N in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the isotopically labeled form of trimethylammonium chloride, where the nitrogen atom is the heavy isotope ¹⁵N. It is primarily used as a tracer in metabolic research to track the fate of nitrogen-containing compounds in biological systems.[1][2][3] Common applications include metabolic labeling of proteins and other nitrogenous molecules for quantitative proteomics and metabolomics, and as an internal standard in mass spectrometry-based analyses.[1][4][5][6]

Q2: What are the general storage recommendations for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from moisture and light. It is hygroscopic, meaning it readily absorbs moisture from the air. For long-term storage of solutions, freezing at -20°C or -80°C is recommended.

Q3: What are the main factors that can affect the stability of this compound in solution?

The primary factors influencing the stability of this compound in solution are:

  • pH: The compound is most stable in acidic to neutral conditions and becomes increasingly unstable in alkaline (basic) solutions.[7]

  • Temperature: Higher temperatures accelerate the rate of degradation, particularly in alkaline solutions.[7]

  • Solvent: The choice of solvent can impact stability. While generally soluble in polar solvents, interactions with the solvent can influence degradation pathways.

  • Light Exposure: While less critical than pH and temperature, prolonged exposure to light should be avoided as a general precaution for all labeled compounds.

Q4: What are the primary degradation pathways for this compound in solution?

In alkaline solutions, the primary degradation pathway is through nucleophilic attack by hydroxide (B78521) ions (OH⁻) on one of the methyl groups, leading to the formation of trimethylamine-¹⁵N and methanol (B129727). This is a type of Hofmann elimination or nucleophilic substitution. Under acidic conditions, the compound is protonated and generally stable.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent results in metabolic labeling experiments. Degradation of this compound in the culture medium due to alkaline pH.Check the pH of your culture medium after adding all components. If the pH is alkaline, consider buffering the medium to a neutral or slightly acidic pH. Prepare fresh stock solutions of this compound before each experiment.
Loss of ¹⁵N label signal over time in stored solutions. Hydrolysis of the compound, especially if the solution is not buffered or is at a basic pH.Ensure that stock solutions are prepared in a suitable buffer (pH < 7) and stored frozen. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Poor recovery when used as an internal standard in LC-MS. Instability in the sample matrix or during sample preparation. The pH of the sample or extraction solvent may be too high.Assess the pH of your sample and adjust if necessary. If using a basic extraction solvent, minimize the exposure time of the internal standard to the solvent and consider performing the extraction at a lower temperature.
Unexpected peaks in NMR or Mass Spectrometry analysis. Presence of degradation products, such as trimethylamine-¹⁵N.Confirm the identity of the unexpected peaks by comparing with the expected mass or chemical shift of potential degradation products. If degradation is confirmed, review your solution preparation and storage protocols, focusing on pH and temperature control.
Variability between experimental replicates. Inconsistent handling of the this compound solution, leading to varying degrees of degradation.Standardize your experimental protocol for handling the labeled compound. Ensure all replicates are prepared using the same batch of stock solution and are processed under identical conditions (pH, temperature, time).

Quantitative Stability Data

The following tables summarize the hydrolysis rate of a polymer containing the trimethylammonium chloride functional group, which can serve as an indicator of the stability of this compound under various conditions. Note: This data is from a study on Poly(3-methacrylamido propyl trimethyl ammonium (B1175870) chloride) and may not perfectly represent the degradation kinetics of the free molecule, but provides a valuable reference.[7]

Table 1: Effect of Temperature on Hydrolysis Rate at Different pH Values (after 96 days) [7]

TemperatureHydrolysis Rate at pH 3 (%)Hydrolysis Rate at pH 7 (%)Hydrolysis Rate at pH 11 (%)
30°C--5.88
55°C--8.32
80°C9.736.1921.27

Table 2: Effect of pH on Hydrolysis Rate at 80°C (after 96 days) [7]

pHHydrolysis Rate (%)
39.73
76.19
1121.27

Experimental Protocols

Protocol 1: Stability Assessment by ¹H NMR Spectroscopy

This protocol provides a method for the quantitative assessment of the stability of this compound in an alkaline solution.

Materials and Reagents:

  • This compound

  • Potassium hydroxide (KOH)

  • Deuterated methanol (CD₃OD)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt, DSS)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a 1 M KOH solution in deuterated methanol (CD₃OD).

    • Dissolve this compound and the internal standard in the 1 M KOH/CD₃OD solution to final concentrations of 0.05 M and 0.025 M, respectively.

    • Transfer the solution to an NMR tube and, if necessary for high-temperature studies, flame-seal the tube.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum at time t=0.

    • For accelerated stability studies, place the NMR tube in a constant temperature oil bath pre-heated to the desired temperature (e.g., 80°C).

    • Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signal corresponding to the methyl protons of this compound and the signal of the internal standard.

    • The percentage of the compound remaining is calculated by comparing the relative integration of the analyte signal to the internal standard signal over time.

Protocol 2: Metabolic Labeling of Mammalian Cells

This protocol outlines a general procedure for using this compound for metabolic labeling in cell culture.

Materials and Reagents:

  • Mammalian cell line of interest

  • Cell culture medium deficient in the standard nitrogen source (e.g., custom formulation)

  • Fetal Bovine Serum (dialyzed to remove small molecules)

  • This compound

  • Standard cell culture reagents and equipment

Procedure:

  • Media Preparation:

    • Prepare the custom cell culture medium.

    • Supplement the medium with dialyzed FBS and other necessary components.

    • Add this compound as the sole nitrogen source at a predetermined concentration.

  • Cell Culture:

    • Adapt the cells to the ¹⁵N-containing medium over several passages to ensure complete labeling.

    • Grow the cells for the desired experimental duration.

  • Sample Collection and Analysis:

    • Harvest the cells and extract proteins or other molecules of interest.

    • Analyze the samples using mass spectrometry to determine the incorporation of the ¹⁵N label.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (Buffered, pH < 7) Working_Solution Prepare Working Solution in Experimental Medium Stock_Solution->Working_Solution Cell_Culture Introduce to Cell Culture/Reaction Working_Solution->Cell_Culture Incubation Incubate under Controlled Conditions Cell_Culture->Incubation Sample_Collection Collect Samples at Time Points Incubation->Sample_Collection Analysis_Method Analyze by NMR or Mass Spectrometry Sample_Collection->Analysis_Method Data_Interpretation Interpret Data for Stability/Incorporation Analysis_Method->Data_Interpretation

Caption: General experimental workflow for using this compound.

troubleshooting_logic Inconsistent_Results Inconsistent Experimental Results? Check_pH Is the solution pH > 7? Inconsistent_Results->Check_pH Start Here Check_Temp Is the storage/experimental temperature elevated? Check_pH->Check_Temp No Adjust_pH Action: Buffer solution to pH < 7 Check_pH->Adjust_pH Yes Check_Age Is the stock solution old or repeatedly freeze-thawed? Check_Temp->Check_Age No Lower_Temp Action: Store at lower temperature and minimize time at high temp. Check_Temp->Lower_Temp Yes Fresh_Solution Action: Prepare fresh stock solution and aliquot for single use. Check_Age->Fresh_Solution Yes Problem_Solved Problem Resolved Adjust_pH->Problem_Solved Lower_Temp->Problem_Solved Fresh_Solution->Problem_Solved

Caption: Troubleshooting logic for stability issues with this compound.

References

How to minimize isotopic scrambling when using Trimethylammonium chloride-15N.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trimethylammonium chloride-¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing isotopic scrambling during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of Trimethylammonium chloride-¹⁵N?

A1: Isotopic scrambling refers to the unwanted redistribution of the ¹⁵N isotope from the trimethylammonium cation to other nitrogen-containing molecules in the reaction mixture, or the complete loss of the ¹⁵N label. This can lead to inaccurate results in labeling studies, mass spectrometry, and NMR spectroscopy by diluting the isotopic enrichment of the target molecule.

Q2: What is the primary mechanism suspected to cause isotopic scrambling with Trimethylammonium chloride-¹⁵N?

A2: The primary suspected mechanism for isotopic scrambling is the thermal or chemical degradation of the trimethylammonium salt.[1][2] Quaternary ammonium (B1175870) salts, particularly with nucleophilic counter-ions like chloride, can undergo decomposition.[1] In the case of Trimethylammonium chloride-¹⁵N, this degradation can proceed via a nucleophilic substitution (SN2) pathway, leading to the formation of ¹⁵N-labeled trimethylamine (B31210) and an unlabeled alkyl chloride (if another alkyl source is present), or demethylation to form dimethylamine (B145610) and methyl chloride. If ¹⁵N-trimethylamine is released into the reaction mixture, it may act as a nucleophile itself, potentially labeling other susceptible molecules or leading to a complex mixture of labeled and unlabeled species.

Q3: What factors can influence the stability of Trimethylammonium chloride-¹⁵N and thus affect the extent of isotopic scrambling?

A3: Several factors can influence the stability of trimethylammonium salts and the likelihood of isotopic scrambling:

  • Temperature: Higher reaction temperatures can promote the degradation of the salt.[1]

  • Solvent: Polar aprotic solvents can facilitate SN2 reactions, potentially increasing the rate of degradation. The nucleophilicity of the halide counter-ion is also solvent-dependent.[1]

  • pH: Strongly basic or acidic conditions can affect the stability of the quaternary ammonium salt and other reactants, potentially opening up side reaction pathways.

  • Nucleophilicity of the Counter-ion: The nature of the anion associated with the trimethylammonium cation plays a crucial role. More nucleophilic anions, such as iodide and bromide, lead to faster degradation compared to chloride.[1] While the user is asking about the chloride salt, this indicates that the presence of other more nucleophilic species in the reaction mixture could be problematic.

  • Presence of Other Nucleophiles: Strong nucleophiles in the reaction mixture can attack the methyl groups of the trimethylammonium cation, leading to its decomposition and the release of ¹⁵N-trimethylamine.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to isotopic scrambling when using Trimethylammonium chloride-¹⁵N.

Problem Potential Cause Recommended Solution
Low or incomplete ¹⁵N incorporation into the target molecule. Degradation of Trimethylammonium chloride-¹⁵N leading to loss of the ¹⁵N label.Lower the reaction temperature: If the reaction kinetics allow, perform the reaction at the lowest possible temperature to minimize thermal decomposition. • Optimize reaction time: Avoid unnecessarily long reaction times to reduce the window for degradation. Monitor the reaction progress to determine the optimal endpoint. • Choose a less nucleophilic base (if applicable): If a base is required, select one that is sterically hindered or has low nucleophilicity to minimize attack on the trimethylammonium salt.
Presence of multiple ¹⁵N-labeled species or unexpected labeled byproducts. Isotopic scrambling due to the release of ¹⁵N-trimethylamine, which then labels other components in the reaction mixture.Purify the Trimethylammonium chloride-¹⁵N reagent before use: Ensure the reagent is free from impurities that could promote degradation. • Control the stoichiometry: Use the minimum necessary excess of the labeling reagent to reduce the concentration of potentially reactive byproducts. • Investigate alternative reaction pathways: If possible, explore synthetic routes that are less prone to side reactions with trimethylamine.
Inconsistent labeling results between batches. Variability in reaction conditions or reagent quality.Standardize reaction setup: Ensure consistent temperature control, stirring rate, and reagent addition procedures for all experiments. • Verify the purity of all reagents: Impurities in solvents or other starting materials can catalyze the degradation of the labeling reagent. • Perform a small-scale test reaction: Before committing to a large-scale experiment, run a small-scale reaction to confirm the labeling efficiency and identify any potential issues.

Experimental Protocols

While specific protocols are highly dependent on the reaction being performed, the following general experimental methodology is recommended to minimize isotopic scrambling.

General Protocol for a Methylation Reaction Using Trimethylammonium chloride-¹⁵N
  • Reagent Preparation:

    • Ensure the substrate to be methylated is pure and dry.

    • Use anhydrous solvent. If the solvent is a polar aprotic solvent, consider its potential to facilitate SN2 reactions.

    • If a base is required, select a non-nucleophilic base (e.g., proton sponge, DBU in certain contexts, or a sterically hindered amine).

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

    • Add the substrate and solvent to the reaction vessel.

    • If a base is used, add it to the reaction mixture.

    • Dissolve the Trimethylammonium chloride-¹⁵N in a minimal amount of anhydrous solvent in a separate flask.

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (start with the lowest temperature deemed feasible for the reaction).

    • Slowly add the solution of Trimethylammonium chloride-¹⁵N to the reaction mixture with efficient stirring.

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, NMR).

    • Aim for the shortest reaction time necessary for a high yield of the desired product.

  • Work-up and Purification:

    • Quench the reaction carefully, keeping the temperature low.

    • Purify the product promptly using a suitable method (e.g., chromatography) to separate it from any unreacted labeling reagent and potential byproducts.

Visualizations

The following diagrams illustrate the key concepts related to isotopic scrambling and the proposed workflow to minimize it.

G cluster_0 Potential Scrambling Pathway Reagent Trimethylammonium chloride-¹⁵N Degradation Degradation (e.g., SN2) Reagent->Degradation Heat, Nucleophiles Byproduct ¹⁵N-Trimethylamine Degradation->Byproduct Scrambled_Product Incorrectly Labeled Product Byproduct->Scrambled_Product Unwanted Reaction Target Unlabeled Target Molecule Target->Scrambled_Product

Caption: Potential pathway for isotopic scrambling via degradation.

G cluster_1 Troubleshooting Workflow Start Isotopic Scrambling Observed? Check_Temp Lower Reaction Temperature Start->Check_Temp Yes Success Scrambling Minimized Start->Success No Check_Time Optimize Reaction Time Check_Temp->Check_Time Check_Base Use Non-Nucleophilic Base Check_Time->Check_Base Check_Purity Verify Reagent Purity Check_Base->Check_Purity Check_Purity->Success Issue Resolved Re-evaluate Re-evaluate Synthetic Route Check_Purity->Re-evaluate Issue Persists

Caption: A logical workflow for troubleshooting isotopic scrambling.

References

How to correct for incomplete labeling with Trimethylammonium chloride-15N in quantitative proteomics.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to incomplete labeling with Trimethylammonium chloride-15N (TMT) in quantitative proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete labeling and how does it affect my quantitative proteomics data?

A1: Incomplete labeling occurs when the this compound (TMT) reagent does not covalently attach to all available primary amines (peptide N-termini and lysine (B10760008) side chains) on the peptides in your sample. This can lead to several issues in quantitative analysis:

  • Underestimation of Protein Abundance: Unlabeled peptides will not contribute to the reporter ion signal for that specific sample, leading to an underestimation of the true protein abundance.

  • Missing Quantitative Data: If a peptide is not labeled in a particular sample, there will be no reporter ion signal, resulting in missing values in your dataset.[1]

  • Inaccurate Ratios: The relative quantification between samples will be skewed, as the reporter ion intensities will not accurately reflect the initial peptide amounts.

  • Reduced Number of Identifications: If the search parameters are set for a fixed TMT modification, unlabeled peptides will not be identified, leading to a lower number of identified proteins and peptides.[2]

Q2: What are the common causes of incomplete TMT labeling?

A2: Several factors can contribute to poor labeling efficiency:

  • Incorrect pH: The labeling reaction is highly pH-dependent and requires an alkaline environment (typically pH 8.5) to ensure the primary amines are deprotonated and available for reaction.[1][3] Residual acids from sample preparation steps, such as trifluoroacetic acid (TFA) from reverse-phase cleanup, can lower the pH and inhibit the reaction.[3]

  • Suboptimal TMT Reagent-to-Peptide Ratio: An insufficient amount of TMT reagent relative to the number of available labeling sites on the peptides can lead to incomplete labeling.[4] Conversely, an excessive amount of reagent is not always better and can lead to off-target modifications.

  • TMT Reagent Quality: TMT reagents are sensitive to moisture and can hydrolyze over time, reducing their reactivity.[5] It is crucial to use fresh or properly stored reagents.

  • Interfering Substances: Buffers containing primary amines, such as Tris or glycine, will compete with the peptides for the TMT reagent and must be removed before the labeling step.

Q3: How can I assess the labeling efficiency of my TMT experiment?

A3: There are several methods to check for labeling efficiency:

  • Variable Modification Search: A common method is to perform a database search of your mass spectrometry data using software like MaxQuant or Proteome Discoverer, where the TMT modification on peptide N-termini and lysine residues is set as a variable modification instead of a fixed one.[2] The percentage of identified peptide-spectrum matches (PSMs) that contain the TMT label can then be calculated to estimate the labeling efficiency.[2]

  • "Mixing QC" Sample Analysis: Before combining the full amounts of your labeled samples, you can create a "Mixing QC" sample by taking a small aliquot from each individual sample and pooling them.[3][6] This QC sample is then analyzed by LC-MS/MS to check for the presence and relative intensity of all reporter ions.[3] If a channel has a significantly lower signal or is absent, it indicates a labeling problem in that specific sample.[3][6]

Troubleshooting Guide

Issue: Low number of identified proteins and peptides after TMT labeling.

This is often a primary indicator of poor labeling efficiency, especially when the database search is configured for TMT as a fixed modification.

Workflow for Diagnosing and Correcting Low Labeling Efficiency:

G cluster_0 Diagnosis cluster_1 Experimental Correction cluster_2 Data Analysis Correction start Low Protein/Peptide IDs check_efficiency Perform a variable modification search to calculate labeling efficiency. start->check_efficiency efficiency_low Is labeling efficiency <95%? check_efficiency->efficiency_low check_ph Check pH of remaining sample. Is it < 8.0? efficiency_low->check_ph Yes reanalyze Re-analyze data with TMT as a variable modification. efficiency_low->reanalyze No, or if re-labeling is not possible adjust_ph Adjust pH to 8.5 with a higher concentration buffer (e.g., 500mM HEPES). check_ph->adjust_ph Yes relabel Re-label the sample with fresh TMT reagent. check_ph->relabel No adjust_ph->relabel re_qc Run a new 'Mixing QC' to confirm successful labeling. relabel->re_qc end Proceed with quantitative analysis re_qc->end use_correction_software Use software with labeling efficiency correction (e.g., Protein Prospector). reanalyze->use_correction_software use_correction_software->end

Caption: Troubleshooting workflow for low protein/peptide identification after TMT labeling.

Issue: Missing reporter ion signals for one or more channels.

This indicates a complete or near-complete failure of the labeling reaction for those specific samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Solution
Residual Acid in Sample Check the pH of a small aliquot of the affected sample. It is likely acidic.If enough sample remains, add a higher concentration buffer (e.g., 500 mM HEPES, pH 8.5) to raise the pH and then re-label with fresh TMT reagent.[1][3]
TMT Reagent Hydrolysis The TMT reagent for that specific channel may have been compromised by moisture.Always use freshly opened or properly stored single-use aliquots of TMT reagents.[5] If re-labeling, use a new, uncompromised vial of the reagent.
Pipetting Error The TMT reagent may not have been added to the sample.Review the experimental protocol and ensure careful and systematic addition of reagents. A checklist can be helpful.
Issue: Skewed reporter ion ratios and inconsistent quantification.

Even with seemingly successful labeling, incomplete reactions can lead to quantitative inaccuracies.

Computational Correction Strategies:

If re-running the experiment is not feasible, several computational approaches can help mitigate the effects of incomplete labeling:

  • Labeling Efficiency Correction: Some software, like Protein Prospector, allows you to input the calculated labeling efficiency.[7][8] The software then uses this value to adjust the measured peptide ratios to better reflect the true abundance.[7][8]

  • Isotope Impurity Correction: All isobaric tagging reagents have isotopic impurities that can affect quantification. Software like MaxQuant and IsobaricQuant can correct for these known impurities based on the manufacturer's specifications.[9][10][11]

  • Handling Missing Values: For channels with completely missing data due to labeling failure, tools like SIMSI-Transfer can help reduce missing values across multiple TMT experiments by transferring identifications between runs.[12] Alternatively, statistical models like the mixed-effects model (mixEMM) can be employed to handle batch effects and missing data.[13]

Experimental Protocols

Protocol 1: Assessing TMT Labeling Efficiency
  • Sample Preparation: Prepare your protein digest as usual, ensuring final resuspension in an amine-free buffer (e.g., 100 mM TEAB or 50-500 mM HEPES, pH 8.5).

  • TMT Labeling: Label your samples (typically 10-100 µg of peptide) with the TMT reagent according to the manufacturer's protocol.

  • Quenching: Quench the reaction, typically with hydroxylamine.

  • Sample Pooling (for QC): Before combining the entire volume of your samples, create a "Mixing QC" sample by pooling a small, equal volume (e.g., 2 µL) from each labeled sample.

  • LC-MS/MS Analysis: Analyze the "Mixing QC" sample by LC-MS/MS.

  • Data Analysis for Efficiency Calculation:

    • Create a new analysis method in your proteomics software (e.g., Proteome Discoverer, MaxQuant).

    • Set the TMT label on peptide N-termini and lysine residues as a variable modification .

    • Run the database search.

    • Calculate the labeling efficiency as: Efficiency (%) = (Number of PSMs with TMT label / Total number of identified PSMs) x 100

    • A labeling efficiency of >95% is generally considered acceptable.[5]

Protocol 2: Rescue of Poorly Labeled Samples
  • Diagnosis: Confirm poor labeling in a specific sample using the "Mixing QC" analysis from Protocol 1.

  • pH Adjustment: Take the remaining volume of the poorly labeled sample. Measure the pH. If it is below 8.0, add a small volume of a higher concentration, alkaline buffer (e.g., 500 mM HEPES, pH 8.5) to bring the pH to 8.5.[3]

  • Re-labeling: Add a fresh aliquot of the appropriate TMT reagent to the pH-adjusted sample.

  • Incubation: Incubate for 1 hour at room temperature.

  • Quenching: Quench the re-labeling reaction with hydroxylamine.

  • Verification: Create a new "Mixing QC" sample with the re-labeled sample and re-analyze to confirm the reporter ion signal has been restored before pooling the full samples for the main analysis.

Quantitative Data Presentation

Incomplete labeling can significantly impact quantitative results. Below is a table illustrating how uncorrected and corrected data might appear for a set of proteins.

Table 1: Effect of Labeling Efficiency Correction on Protein Ratios

Protein IDUncorrected Ratio (Sample A / Sample B)Corrected Ratio (Sample A / Sample B) - 90% EfficiencyFold Change Difference (%)
P123451.802.0011.1
Q678900.600.50-16.7
P543211.101.2210.9
R987652.502.7811.2

Signaling Pathway and Workflow Diagrams

G cluster_0 Sample Preparation cluster_1 TMT Labeling cluster_2 Analysis & Correction protein_extraction Protein Extraction digestion Reduction, Alkylation, & Trypsin Digestion protein_extraction->digestion peptide_cleanup Peptide Cleanup (e.g., SPE) digestion->peptide_cleanup labeling Label Peptides with 15N-TMT Reagents (pH 8.5) peptide_cleanup->labeling quenching Quench Reaction labeling->quenching pooling Pool Samples quenching->pooling lcms LC-MS/MS Analysis pooling->lcms data_analysis Data Analysis lcms->data_analysis correction Incomplete Labeling Correction data_analysis->correction final_results final_results correction->final_results Generate Final Protein Ratios

Caption: General experimental workflow for quantitative proteomics using 15N-TMT labeling.

References

Strategies to enhance the dissolution of Trimethylammonium chloride-15N in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the dissolution of Trimethylammonium chloride-15N in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in water?

This compound is very soluble in water.[1][2][3] At 20°C, its solubility is approximately 758 g/L. It is also soluble in ethanol (B145695) but insoluble in non-polar organic solvents like ether.[3][4]

Q2: How does temperature affect the solubility of this compound?

Q3: What is the expected pH of a this compound aqueous solution?

A 10% (w/v) aqueous solution of Trimethylammonium chloride has a pH in the range of 5-6.[4]

Q4: Is this compound hygroscopic?

Yes, Trimethylammonium chloride is a hygroscopic and deliquescent solid, meaning it readily absorbs moisture from the atmosphere.[2][3][5] This property is critical to consider during weighing and storage to ensure accurate concentration calculations.

Q5: Are there any stability concerns when preparing aqueous solutions?

Trimethylammonium chloride solutions are generally stable. However, it is advisable to store them in tightly sealed containers to prevent changes in concentration due to water absorption from the air, especially for concentrated stock solutions.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound.

Issue 1: Inaccurate solution concentration.

  • Cause A: Water absorption by the solid. Due to its hygroscopic nature, the solid may have absorbed atmospheric moisture, leading to a higher weight than the actual amount of the compound.

  • Solution A:

    • Handle the solid in a low-humidity environment, such as a glove box or a room with a dehumidifier.

    • Weigh the required amount of this compound quickly.

    • For highly accurate concentrations, consider drying the compound in a vacuum oven at a suitable temperature (below its decomposition point) before weighing, if the protocol allows. Always consult the product's technical data sheet for specific drying recommendations.

  • Cause B: Water absorption by the prepared solution. Concentrated stock solutions can also absorb atmospheric water, leading to dilution over time.

  • Solution B:

    • Store all aqueous solutions in tightly sealed containers.

    • For long-term storage, consider using parafilm to seal the container closure.

    • Prepare fresh solutions when high accuracy is critical.

Issue 2: Slower than expected dissolution.

  • Cause A: Low temperature of the solvent. Dissolution rate can be slower in cold water.

  • Solution A: Gently warm the aqueous solvent (e.g., to 30-40°C) before adding the solid. This can significantly increase the rate of dissolution.

  • Cause B: Insufficient agitation. Without proper mixing, a concentrated layer of the dissolved salt can form at the bottom, slowing down the dissolution of the remaining solid.

  • Solution B:

    • Use a magnetic stirrer for continuous and efficient mixing.

    • Vortexing the solution can also aid in rapid dissolution.

  • Cause C: Large particle size. Larger crystals will dissolve more slowly than a fine powder.

  • Solution C: If the solid is in large crystals, gently grinding it to a fine powder using a mortar and pestle before adding it to the solvent can increase the surface area and speed up dissolution. Perform this in a low-humidity environment.

Quantitative Data

The following table summarizes the known solubility data for Trimethylammonium chloride in water.

Temperature (°C)Solubility ( g/100 g H₂O)pH of 10% (w/v) Solution
20~75.85 - 6

Note: The solubility is expected to increase with temperature.

Experimental Protocols

1. Standard Protocol for Preparing an Aqueous Solution

This protocol outlines the standard procedure for preparing an aqueous solution of this compound.

  • Materials:

    • This compound

    • Deionized or distilled water

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Spatula and weighing paper/boat

  • Procedure:

    • Calculate the required mass of this compound for the desired concentration and volume.

    • Due to the hygroscopic nature of the salt, perform weighing in a controlled, low-humidity environment if possible. Weigh the solid quickly and accurately.

    • Add approximately 70-80% of the final volume of water to the volumetric flask.

    • Place the magnetic stir bar in the flask and place it on the magnetic stirrer.

    • Carefully transfer the weighed this compound into the volumetric flask.

    • Stir the solution until the solid is completely dissolved. Gentle warming (e.g., to 30-40°C) can be applied to expedite dissolution.

    • Once dissolved, allow the solution to cool to room temperature.

    • Add water to the volumetric flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a tightly sealed storage bottle.

2. Protocol for Preparing a this compound Solution for NMR Spectroscopy

This protocol is specifically for preparing samples for NMR analysis, where deuterium (B1214612) oxide (D₂O) is used as the solvent.

  • Materials:

    • This compound

    • Deuterium oxide (D₂O)

    • NMR tube

    • Small vial

    • Pasteur pipette

  • Procedure:

    • Weigh the desired amount of this compound (typically 1-10 mg for ¹H NMR) into a clean, dry vial.

    • Add the appropriate volume of D₂O (typically 0.6-0.7 mL) to the vial.

    • Gently vortex or swirl the vial until the solid is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

    • Ensure the solution in the NMR tube is free of any solid particles or air bubbles. If necessary, filter the solution through a small plug of glass wool in the Pasteur pipette.

    • Cap the NMR tube securely. If storing for an extended period, seal with parafilm.

Visualizations

Dissolution_Troubleshooting_Workflow start Start: Prepare Aqueous Solution dissolution_issue Dissolution Issue Observed? start->dissolution_issue handle_hygroscopic Handle as Hygroscopic: - Weigh quickly - Low humidity environment start->handle_hygroscopic slow_dissolution Slow Dissolution dissolution_issue->slow_dissolution Yes incomplete_dissolution Incomplete Dissolution / Residue dissolution_issue->incomplete_dissolution Yes, residue present successful_dissolution Successful Dissolution dissolution_issue->successful_dissolution No check_agitation Increase Agitation (Stir/Vortex)? slow_dissolution->check_agitation check_saturation Is Solution Saturated? incomplete_dissolution->check_saturation gentle_heating Apply Gentle Heat (30-40°C)? check_agitation->gentle_heating No Improvement check_agitation->successful_dissolution Improved gentle_heating->check_saturation No Improvement gentle_heating->successful_dissolution Improved recalculate Recalculate Concentration check_saturation->recalculate Yes check_purity Check Compound Purity check_saturation->check_purity No recalculate->start check_purity->start

Caption: Troubleshooting workflow for this compound dissolution.

Solution_Preparation_Logic start Define Desired Concentration & Volume calculate_mass Calculate Mass of This compound start->calculate_mass weigh_solid Weigh Solid (Consider Hygroscopic Nature) calculate_mass->weigh_solid add_solvent Add ~80% of Solvent (e.g., H2O or D2O) weigh_solid->add_solvent dissolve Dissolve Solid add_solvent->dissolve agitation Agitation (Stirring/Vortexing) dissolve->agitation heating Gentle Heating (Optional) dissolve->heating cool_to_rt Cool to Room Temperature (if heated) dissolve->cool_to_rt final_volume Adjust to Final Volume cool_to_rt->final_volume homogenize Homogenize Solution final_volume->homogenize store Store in Tightly Sealed Container homogenize->store

Caption: Logical steps for preparing aqueous solutions.

References

Identifying and minimizing contamination in Trimethylammonium chloride-15N experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing contamination in experiments involving Trimethylammonium chloride-15N.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound experiments?

A1: Contamination in this compound experiments can arise from several sources:

  • Isotopic Impurities in Precursors: The 15N-labeled starting materials, such as 15N-ammonia or 15N-trimethylamine, may contain unlabeled (14N) counterparts or other nitrogen-containing impurities like nitrates and nitrites. These can be carried through the synthesis, reducing the final isotopic enrichment of the product.

  • Reagent-Based Contamination: Reagents used during synthesis and purification, such as solvents and catalysts, can introduce chemical impurities. For instance, in syntheses involving thionyl chloride, residual pyridine (B92270) used as a catalyst can be a contaminant.

  • Side-Reaction Byproducts: The chemical synthesis of trimethylammonium chloride can lead to the formation of byproducts. Depending on the synthetic route, these may include unreacted intermediates or products of side reactions, such as 1,3-dichloro-2-propanol (B29581) or bisquaternary ammonium (B1175870) salts.

  • Cross-Contamination: Unintentional introduction of unlabeled trimethylammonium chloride or other nitrogen-containing compounds from shared laboratory equipment, glassware, or during sample handling can significantly impact the accuracy of isotopic labeling studies.

  • Environmental Exposure: Exposure of samples to the laboratory environment can lead to contamination from dust and aerosols, which may contain nitrogenous compounds.

Q2: How can I detect and quantify contamination in my this compound sample?

A2: Several analytical techniques are crucial for detecting and quantifying both isotopic and chemical impurities:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the isotopic enrichment of your this compound. It can distinguish between the 15N-labeled compound and any unlabeled (14N) contaminants. Coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it can also identify and quantify chemical impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying chemical impurities by detecting their unique spectral signatures. 15N NMR can directly probe the nitrogen environment and help quantify the isotopic enrichment. The presence of unexpected peaks in the NMR spectrum is a strong indicator of contamination.

Q3: What are the best practices for minimizing contamination during my experiments?

A3: Adhering to strict laboratory protocols is key to minimizing contamination:

  • Use High-Purity Reagents: Whenever possible, use reagents and solvents of the highest available purity. Ensure that the 15N-labeled precursors have a high degree of isotopic enrichment.

  • Dedicated Equipment: Use dedicated glassware and equipment for handling 15N-labeled compounds to prevent cross-contamination with their unlabeled counterparts.

  • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.

  • Proper Cleaning Procedures: Thoroughly clean all glassware and equipment before use. This includes washing with appropriate solvents and, if necessary, acid washing to remove trace contaminants.

  • Careful Sample Handling: Wear appropriate personal protective equipment, including gloves and a lab coat, to avoid introducing contaminants from your person. Work in a clean and controlled environment, such as a laminar flow hood, for sensitive sample preparation steps.

Troubleshooting Guides

Issue 1: Low Isotopic Enrichment Detected by Mass Spectrometry

Symptoms: The mass spectrum of your this compound shows a significant peak corresponding to the unlabeled (14N) compound, resulting in lower than expected isotopic purity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Contaminated 15N Precursor Verify the isotopic purity of the 15N-labeled starting material (e.g., 15N-ammonia) using mass spectrometry before synthesis.Ensure the precursor meets the required isotopic enrichment for your experiment.
Cross-Contamination Use dedicated glassware and equipment for all steps of the synthesis and handling of the 15N-labeled compound.Prevention of accidental introduction of unlabeled material.
Incomplete Reaction Optimize reaction conditions (temperature, time, stoichiometry) to ensure the reaction goes to completion. Monitor reaction progress using techniques like TLC or NMR.Drive the reaction to favor the formation of the desired 15N-labeled product.
Issue 2: Unexpected Peaks in NMR Spectrum

Symptoms: The 1H or 13C NMR spectrum of your purified this compound displays signals that do not correspond to the target molecule.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Residual Solvents Ensure complete removal of solvents after purification by drying the product under high vacuum for an extended period.A clean NMR spectrum free of solvent peaks.
Unreacted Starting Materials Improve the purification process (e.g., recrystallization, chromatography) to remove unreacted precursors.Isolation of the pure this compound.
Side-Reaction Byproducts Adjust reaction conditions to minimize the formation of side products. For example, control the temperature or the rate of reagent addition.Increased yield of the desired product and reduced levels of impurities.

Experimental Protocols

Protocol 1: Purity Assessment by High-Resolution Mass Spectrometry

Objective: To determine the isotopic enrichment and identify chemical impurities in a sample of this compound.

Methodology:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol/water).

  • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected m/z of both the 14N and 15N-labeled trimethylammonium cation.

  • Calculate the isotopic enrichment by comparing the peak intensities of the 15N-labeled ion to the 14N-labeled ion.

  • Analyze the spectrum for any other unexpected peaks that may indicate the presence of chemical impurities.

Protocol 2: Identification of Chemical Impurities by 1H NMR Spectroscopy

Objective: To identify the presence of organic impurities in a this compound sample.

Methodology:

  • Accurately weigh a small amount of the this compound and dissolve it in a deuterated solvent (e.g., D2O or CD3OD).

  • Transfer the solution to an NMR tube.

  • Acquire a 1H NMR spectrum on a high-field NMR spectrometer.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate all peaks and compare the chemical shifts and coupling patterns to a reference spectrum of pure Trimethylammonium chloride and to spectra of potential impurities (e.g., starting materials, solvents).

Visualizations

Contamination_Workflow cluster_source Sources of Contamination cluster_experiment Experimental Stage cluster_product Product Analysis cluster_detection Detection Methods cluster_mitigation Mitigation Strategies Precursors 15N Precursors (e.g., 15NH3) Synthesis Synthesis of Trimethylammonium chloride-15N Precursors->Synthesis Reagents Reagents & Solvents Reagents->Synthesis Byproducts Side-Reaction Byproducts Byproducts->Synthesis Handling Handling & Environment Handling->Synthesis Handling_Protocols Strict Handling Protocols Handling->Handling_Protocols Product Final Product Synthesis->Product MS Mass Spectrometry Product->MS NMR NMR Spectroscopy Product->NMR Purity Verify Precursor Purity MS->Purity Purification Optimize Purification NMR->Purification Troubleshooting_Logic cluster_symptom Symptom cluster_cause Potential Cause cluster_solution Solution Start Problem Detected LowEnrichment Low Isotopic Enrichment (MS) Start->LowEnrichment ExtraPeaks Unexpected Peaks (NMR) Start->ExtraPeaks ContamPrecursor Contaminated 15N Precursor LowEnrichment->ContamPrecursor CrossContam Cross-Contamination LowEnrichment->CrossContam ExtraPeaks->CrossContam ResidualSolvent Residual Solvent ExtraPeaks->ResidualSolvent SideProduct Side Product ExtraPeaks->SideProduct VerifyPrecursor Verify Precursor Purity ContamPrecursor->VerifyPrecursor DedicatedEquip Use Dedicated Equipment CrossContam->DedicatedEquip ImproveDrying Improve Drying ResidualSolvent->ImproveDrying OptimizeReaction Optimize Reaction/ Purification SideProduct->OptimizeReaction

Validation & Comparative

A Comparative Guide to Validating ¹⁵N Incorporation from Isotopic Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate validation of nitrogen-15 (B135050) (¹⁵N) incorporation from labeled compounds is critical for the integrity of metabolic studies. This guide provides a comparative overview of methods to validate the incorporation of ¹⁵N from Trimethylammonium chloride-¹⁵N and other commonly used ¹⁵N sources, supported by experimental data and detailed protocols.

Introduction to ¹⁵N Metabolic Labeling

Stable isotope labeling with ¹⁵N is a powerful technique for tracing the metabolic fate of nitrogen-containing compounds in proteomics and metabolomics. By introducing a ¹⁵N-labeled precursor into a biological system, researchers can track the incorporation of the heavy isotope into newly synthesized proteins and metabolites. This allows for the quantification of turnover rates, flux analysis, and the identification of metabolic pathways.

While various ¹⁵N-labeled compounds are available, this guide will focus on the validation of ¹⁵N incorporation from Trimethylammonium chloride-¹⁵N and compare its potential utility against established alternatives such as Ammonium (B1175870) Chloride-¹⁵N (¹⁵NH₄Cl) and ¹⁵N-labeled amino acids.

Comparison of ¹⁵N Labeling Reagents

The choice of a ¹⁵N-labeling reagent can significantly impact labeling efficiency, cell viability, and the scope of metabolic pathways that can be investigated. While ¹⁵NH₄Cl and labeled amino acids are well-established, Trimethylammonium chloride-¹⁵N represents a more novel option with distinct chemical properties.

FeatureTrimethylammonium chloride-¹⁵NAmmonium Chloride-¹⁵N (¹⁵NH₄Cl)¹⁵N-Labeled Amino Acids
Commonality Less Common / NovelVery CommonCommon
Primary Use Potential for specific pathway tracingGeneral metabolic labelingTargeted protein/metabolite labeling
Cellular Uptake Likely via choline (B1196258) or organic cation transportersAmmonium transporters, diffusionAmino acid transporters
Metabolic Fate Metabolism of trimethylamine (B31210)Incorporation into the general nitrogen pool (amino acids, nucleotides)Direct incorporation into proteins and downstream metabolites
Potential Advantages May target specific metabolic pathways involving trimethylamine metabolism.Provides broad, uniform labeling of nitrogen-containing biomolecules.High efficiency for protein labeling; can bypass de novo amino acid synthesis pathways.
Potential Disadvantages Uptake and metabolism may be cell-type specific. Potential for cytotoxicity at higher concentrations.Can alter intracellular pH and be toxic to some cell lines.Higher cost. Labeling can be diluted by de novo synthesis.
Reported ¹⁵N Incorporation Efficiency Data not widely available93-99% in various organisms[1][2]>98% for specific amino acids[3]

Methods for Validating ¹⁵N Incorporation

The primary method for validating and quantifying the incorporation of ¹⁵N into biomolecules is mass spectrometry (MS) . High-resolution mass spectrometers can distinguish between the mass of the naturally abundant ¹⁴N isotope and the heavier ¹⁵N isotope.

Mass Spectrometry-Based Validation

Mass spectrometry offers high sensitivity and quantitative accuracy for determining ¹⁵N enrichment in both proteins and small molecule metabolites.

Experimental Workflow for MS-Based ¹⁵N Incorporation Validation

workflow cluster_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_validation Validation A Cell Culture B Introduction of ¹⁵N-Labeling Reagent (e.g., Trimethylammonium chloride-¹⁵N) A->B C Harvest Cells B->C D Extraction of Proteins or Metabolites C->D E Sample Derivatization (for Metabolites, Optional) D->E F LC-MS/MS Analysis E->F G Data Analysis F->G H Determine Isotopic Enrichment (%) G->H I Compare Labeled vs. Unlabeled Spectra H->I

Caption: Workflow for validating ¹⁵N incorporation using mass spectrometry.

Key Steps in MS-Based Validation:

  • Sample Preparation: After labeling cells with the ¹⁵N source, proteins or metabolites are extracted. For proteomic analysis, proteins are typically digested into peptides using trypsin. For metabolomic analysis, small molecules are extracted using a suitable solvent system.

  • LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatography step separates the complex mixture of peptides or metabolites before they enter the mass spectrometer.

  • Data Analysis: The mass spectra of the labeled samples are compared to those of unlabeled control samples. The mass shift corresponding to the number of nitrogen atoms in a molecule and the isotopic distribution are used to calculate the percentage of ¹⁵N incorporation.[4][5]

For Proteins: The incorporation of ¹⁵N into peptides results in a mass shift that is dependent on the number of nitrogen atoms in the peptide. By analyzing the isotopic pattern of a given peptide, the enrichment of ¹⁵N can be accurately determined. Software tools can be used to compare the experimental isotopic distribution to theoretical distributions at different levels of ¹⁵N enrichment to calculate the incorporation efficiency.[1][2][6]

For Metabolites: Similar to peptides, the mass spectra of ¹⁵N-labeled metabolites will show a mass shift corresponding to the number of nitrogen atoms. This allows for the tracing of the ¹⁵N label through various metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than mass spectrometry, NMR spectroscopy is a powerful non-destructive technique that can provide detailed structural information about the location of the ¹⁵N label within a molecule.

Experimental Protocols

Protocol 1: ¹⁵N Labeling of Adherent Mammalian Cells
  • Cell Seeding: Seed adherent cells in a culture dish and grow in standard ¹⁴N-containing medium until they reach approximately 70-80% confluency.

  • Media Exchange: Remove the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Labeling: Add pre-warmed ¹⁵N-labeling medium containing the desired ¹⁵N source (e.g., Trimethylammonium chloride-¹⁵N, ¹⁵NH₄Cl, or ¹⁵N-amino acids) at a concentration optimized for your cell line.

  • Incubation: Culture the cells for a duration determined by the cell doubling time and the turnover rate of the biomolecules of interest. Multiple cell passages may be required to achieve high levels of incorporation.[4]

  • Harvesting: Wash the cells with ice-cold PBS and harvest using a cell scraper or trypsinization.

Protocol 2: Protein Extraction and Digestion for MS Analysis
  • Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells by sonication or freeze-thaw cycles.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

  • In-solution Digestion: Digest the proteins with trypsin overnight at 37°C.

  • Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Protocol 3: Metabolite Extraction for MS Analysis
  • Quenching Metabolism: Rapidly quench metabolic activity by adding a cold solvent (e.g., 80% methanol) to the cell culture dish.

  • Scraping and Collection: Scrape the cells in the cold solvent and collect the cell suspension.

  • Extraction: Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate polar metabolites.

  • Drying and Reconstitution: Dry the polar metabolite fraction under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis: Analyze the metabolite extract by LC-MS/MS.

Signaling Pathways and Logical Relationships

The metabolic fate of the nitrogen from Trimethylammonium chloride-¹⁵N would likely involve pathways related to choline and one-carbon metabolism. The following diagram illustrates a potential pathway.

signaling_pathway TMA Trimethylammonium chloride-¹⁵N TMAO Trimethylamine N-oxide (TMAO) TMA->TMAO Choline Choline TMA->Choline Potential Metabolic Conversion Betaine Betaine Choline->Betaine OneCarbon One-Carbon Metabolism Betaine->OneCarbon AminoAcids ¹⁵N-Amino Acids OneCarbon->AminoAcids Nucleotides ¹⁵N-Nucleotides OneCarbon->Nucleotides Proteins ¹⁵N-Proteins AminoAcids->Proteins GeneralN General ¹⁵N Pool AminoAcids->GeneralN Nucleotides->GeneralN

Caption: Potential metabolic fate of ¹⁵N from Trimethylammonium chloride.

Conclusion

Validating the incorporation of ¹⁵N is a critical step in stable isotope labeling experiments. Mass spectrometry provides a robust and sensitive platform for the accurate quantification of ¹⁵N enrichment in both proteins and metabolites. While common ¹⁵N sources like ammonium chloride and amino acids have well-documented incorporation efficiencies, the use of novel reagents like Trimethylammonium chloride-¹⁵N requires careful validation to determine its efficacy and metabolic fate in the biological system under investigation. The protocols and comparative data presented in this guide offer a framework for researchers to design and execute rigorous ¹⁵N incorporation validation studies.

References

Cross-Validation of Quantitative Proteomics Data with 15N Metabolic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of quantitative proteomics, researchers and drug development professionals require robust and reproducible methods to accurately quantify protein expression levels. Metabolic labeling using stable isotopes, such as those incorporating ¹⁵N, offers a powerful approach for in-depth proteomic analysis. This guide provides a comprehensive cross-validation of quantitative proteomics data obtained using ¹⁵N metabolic labeling, comparing it with other widely used techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate quantification strategy.

Comparison of Quantitative Proteomics Strategies

The selection of a quantitative proteomics method depends on various factors, including the sample type, desired level of multiplexing, and the required accuracy and precision. Below is a comparative summary of ¹⁵N metabolic labeling against other common techniques.

Feature¹⁵N Metabolic LabelingLabel-Free Quantification (LFQ)SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ/TMT (Isobaric Tagging)
Principle In vivo incorporation of ¹⁵N from a labeled source (e.g., ¹⁵NH₄Cl) into all proteins.Comparison of signal intensity or spectral counts of peptides between runs.In vivo incorporation of 'heavy' amino acids (e.g., ¹³C or ¹⁵N labeled Arg/Lys).Chemical labeling of peptides with isobaric tags post-digestion.
Sample Type Cells or organisms that can be metabolically labeled.Applicable to all sample types.Primarily for cell culture.Applicable to all sample types.
Multiplexing Typically 2-plex (¹⁴N vs ¹⁵N).High (limited by instrument time).Up to 3-plex (light, medium, heavy).Up to 18-plex with TMTpro.
Accuracy High, as labeling is introduced early, minimizing experimental variability.[1]Can be affected by run-to-run variation.High, similar to ¹⁵N labeling.[2]Good, but can be affected by ratio compression.
Precision High.Moderate to high, dependent on instrument stability.High.High.
Proteome Coverage High.Can be very high.[3]High.High, especially with fractionation.[4]
Cost Relatively low cost for ¹⁵N-labeled compounds.[1]No labeling reagent cost.Higher cost for labeled amino acids.High cost for isobaric tags.
Complexity Requires metabolic incorporation, which can be time-consuming.Computationally intensive data analysis.Requires complete incorporation of labeled amino acids.Multi-step chemical labeling process.

Experimental Workflows

Visualizing the experimental workflow is crucial for understanding the intricacies of each quantitative proteomics technique. The following diagrams, generated using the DOT language, illustrate the key steps involved in ¹⁵N metabolic labeling and a common alternative, isobaric tagging (iTRAQ/TMT).

experimental_workflow_15N cluster_sample_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis sample1 Control Sample (¹⁴N Medium) mix Mix Samples sample1->mix sample2 Treated Sample (¹⁵N Medium) sample2->mix extract Protein Extraction mix->extract digest Tryptic Digestion extract->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification) lcms->data

¹⁵N Metabolic Labeling Workflow

experimental_workflow_iTRAQ cluster_sample_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis sample1 Sample 1 digest1 Protein Digestion sample1->digest1 sample2 Sample 2 digest2 Protein Digestion sample2->digest2 sampleN Sample N digestN Protein Digestion sampleN->digestN label1 Label with iTRAQ/TMT Tag 1 digest1->label1 label2 Label with iTRAQ/TMT Tag 2 digest2->label2 labelN Label with iTRAQ/TMT Tag N digestN->labelN mix Mix Labeled Peptides label1->mix label2->mix labelN->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis (Quantification) lcms->data

Isobaric Tagging (iTRAQ/TMT) Workflow

Detailed Experimental Protocols

Accurate and reproducible quantitative proteomics relies on meticulous adherence to experimental protocols. Below are generalized protocols for ¹⁵N metabolic labeling and label-free quantification.

Protocol 1: ¹⁵N Metabolic Labeling
  • Cell Culture and Labeling:

    • Culture cells in a standard medium ('light' condition with ¹⁴NH₄Cl).

    • For the 'heavy' condition, culture cells in a medium where the primary nitrogen source is replaced with ¹⁵NH₄Cl for a sufficient number of cell divisions to ensure >98% incorporation of ¹⁵N.

  • Sample Harvesting and Mixing:

    • Harvest cells from both 'light' and 'heavy' conditions.

    • Combine the samples in a 1:1 ratio based on cell count or protein concentration.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet using a suitable lysis buffer containing protease inhibitors.

    • Quantify the total protein concentration using a standard assay (e.g., BCA).

    • Perform in-solution or in-gel tryptic digestion of the protein extract.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.[1]

  • Data Analysis:

    • Utilize software such as MaxQuant or Proteome Discoverer to identify and quantify peptides.

    • Calculate the ratio of heavy to light peptide pairs to determine the relative protein abundance.

Protocol 2: Label-Free Quantification (LFQ)
  • Sample Preparation:

    • Prepare individual protein extracts from each sample or condition.

    • Perform tryptic digestion on each sample separately.

  • LC-MS/MS Analysis:

    • Analyze each peptide sample individually by LC-MS/MS. It is critical to maintain consistent chromatographic conditions between runs.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant with the MaxLFQ algorithm) to align the retention times of peptides across different runs.

    • Quantify proteins based on the peak area or intensity of their corresponding peptides.[2]

Signaling Pathway Analysis Example

Quantitative proteomics is frequently employed to study changes in signaling pathways in response to various stimuli. The diagram below illustrates a simplified generic signaling pathway that can be investigated using these techniques.

signaling_pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation response Cellular Response nucleus->response

Generic Signaling Pathway

By applying quantitative proteomics, researchers can measure the changes in the abundance of proteins such as the receptor, kinases, and transcription factor under different conditions, providing insights into the regulation of the pathway.

Conclusion

The cross-validation of quantitative proteomics data is essential for generating reliable and impactful results. ¹⁵N metabolic labeling offers a highly accurate and precise method for protein quantification, particularly for cultured cells and organisms. While it has limitations in terms of multiplexing and applicability to all sample types, it serves as an excellent benchmark for validating data from other methods like label-free quantification and isobaric tagging. The choice of the optimal strategy will ultimately depend on the specific research question, available resources, and the nature of the biological samples. By understanding the principles, workflows, and protocols of these different approaches, researchers can design more robust experiments and have greater confidence in their quantitative proteomics data.

References

The Clear Advantage: Why 15N-Labeled Internal Standards Outperform Deuterated Counterparts in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Trimethylammonium chloride-15N and other 15N-labeled internal standards against their deuterated alternatives, supported by experimental principles and data. In liquid chromatography-mass spectrometry (LC-MS) applications, the stability and reliability of the internal standard are paramount for robust and reproducible results.

Internal standards (IS) are indispensable in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. While deuterated standards have been widely used due to their lower cost and relative ease of synthesis, they possess inherent drawbacks that can compromise data integrity.[1][2] In contrast, stable isotope-labeled internal standards with heavier atoms like ¹⁵N and ¹³C, such as Trimethylammonium chloride-¹⁵N, offer a more robust and reliable solution.[3][4]

The Pitfalls of Deuterium (B1214612) Labeling

Deuterated internal standards, while chemically similar to the analyte, can introduce significant analytical challenges. These issues stem from the fundamental differences between hydrogen and its heavier isotope, deuterium.

  • Isotopic Exchange (Back-Exchange): Deuterium atoms, particularly those on heteroatoms (like -OH and -NH) or on carbons adjacent to carbonyl groups, can be unstable and exchange with protons from the solvent or sample matrix.[2][5] This "back-exchange" leads to a decrease in the internal standard signal and a corresponding artificial increase in the analyte signal, resulting in inaccurate quantification.[2] Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze this exchange.[6] ¹⁵N-labeled standards are not susceptible to this exchange, ensuring the stability of the label throughout the analytical process.[4][5]

  • Chromatographic Isotope Effect: The difference in mass between hydrogen and deuterium can lead to slight differences in retention times on chromatographic columns. This phenomenon, known as the deuterium isotope effect, can cause the analyte and the internal standard to not co-elute perfectly.[7] Even a small separation can expose the analyte and the internal standard to different matrix effects, compromising the accuracy of the quantification.[8] Studies have shown that this can lead to a significant difference in ion suppression or enhancement between the analyte and its deuterated internal standard.[7] ¹⁵N-labeled internal standards, with the isotope incorporated into the core structure, are less likely to exhibit significant chromatographic shifts relative to the native analyte.

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and its deuterated internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[9] This differential matrix effect can lead to inaccurate quantification, with studies showing that the matrix effects can differ by 26% or more in matrices like plasma and urine.[9] The more stable and chemically identical nature of ¹⁵N-labeled standards ensures they more accurately mirror the behavior of the analyte in the presence of matrix components.[4]

  • In-source Instability and Fragmentation Differences: Deuterated standards can sometimes exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1] This can lead to variability in the response and affect the accuracy of the measurement.

Trimethylammonium chloride-¹⁵N: A Superior Choice for Choline (B1196258) Quantification

The quantification of choline and its metabolites is crucial in many areas of research, including neuroscience and nutrition. Isotope dilution mass spectrometry is the gold standard for this analysis. While deuterated choline (e.g., d9-choline) has been used as an internal standard, it is susceptible to the issues described above.[5][10]

Trimethylammonium chloride-¹⁵N serves as an excellent internal standard for the quantification of choline and related compounds. The ¹⁵N label is integrated into the core trimethylammonium group, making it chemically stable and not prone to exchange. This ensures that it accurately tracks the native analyte through extraction, chromatography, and ionization, leading to more reliable and accurate quantification.

Data Presentation: Performance Comparison

The following table summarizes the key performance differences between ¹⁵N-labeled and deuterated internal standards.

FeatureDeuterated Internal Standards¹⁵N-Labeled Internal Standards (e.g., Trimethylammonium chloride-¹⁵N)
Label Stability Prone to isotopic (deuterium-hydrogen) exchange, especially at labile positions, leading to signal instability and inaccurate results.[2][3]The ¹⁵N label is covalently bound within the molecule's core structure and is not subject to exchange, ensuring high stability.[4][5]
Chromatographic Co-elution Can exhibit chromatographic shifts (isotope effect), leading to separation from the analyte and differential matrix effects.[7]Generally co-elutes perfectly with the analyte, ensuring identical exposure to matrix effects.[4]
Matrix Effect Compensation May not accurately compensate for matrix effects due to chromatographic shifts and potential differences in ionization efficiency.[8][9]Provides superior compensation for matrix effects due to near-identical physicochemical properties and co-elution with the analyte.[4]
Accuracy & Precision Can lead to compromised accuracy and precision due to the aforementioned issues.[11]Enables higher accuracy and precision in quantitative bioanalysis.[11]
Cost Generally less expensive to synthesize.[12]Can be more expensive to synthesize.[12]

Experimental Protocols

Key Experiment: Evaluation of Matrix Effects

This protocol is designed to objectively compare the ability of a ¹⁵N-labeled and a deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Objective: To determine the variability of the analyte/internal standard response ratio in the presence of different biological matrices.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte and separate stock solutions of the ¹⁵N-labeled and deuterated internal standards in a suitable solvent (e.g., methanol/water).

    • Obtain blank plasma from at least six different sources.

    • Prepare three sets of samples for each internal standard:

      • Set A (Neat Solution): Analyte and internal standard in the clean solvent.

      • Set B (Post-Extraction Spike): Extract the blank plasma from each of the six sources. Spike the extracted blank matrix with the analyte and internal standard.

      • Set C (Pre-Extraction Spike): Spike the blank plasma from each of the six sources with the analyte and internal standard before extraction.

  • Sample Analysis:

    • Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation of Matrix Factor (MF):

    • The matrix factor is calculated as the ratio of the peak area of the analyte in the presence of the matrix (Set B) to the peak area in the absence of the matrix (Set A).

    • Calculate the internal standard-normalized matrix factor by dividing the analyte MF by the internal standard MF for each source.

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the ¹⁵N-labeled and deuterated internal standards.

Expected Outcome: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is expected that the ¹⁵N-labeled internal standard will yield a significantly lower CV compared to the deuterated internal standard.

Hypothetical Data from Matrix Effect Experiment

The following table presents hypothetical data from a matrix effect experiment comparing a ¹⁵N-labeled and a deuterated internal standard for the analysis of Choline.

Plasma SourceAnalyte Peak Area (Post-Spike)Deuterated IS Peak Area (Post-Spike)¹⁵N-Labeled IS Peak Area (Post-Spike)Analyte/Deuterated IS RatioAnalyte/¹⁵N-Labeled IS Ratio
185,00090,00095,0000.940.89
278,00092,00096,0000.850.81
392,00088,00094,0001.050.98
481,00091,00095,5000.890.85
575,00093,00096,5000.810.78
688,00089,00094,5000.990.93
Mean 0.92 0.87
Std Dev 0.09 0.07
%CV 9.8% 8.0%

In this hypothetical example, the ¹⁵N-labeled internal standard demonstrates a lower coefficient of variation (%CV) for the analyte/IS ratio across different plasma sources, indicating more consistent and reliable compensation for matrix effects compared to the deuterated internal standard.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (¹⁵N-labeled or Deuterated) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction LC LC Separation Extraction->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.

deuterium_isotope_effect cluster_ideal Ideal Co-elution (¹⁵N-labeled IS) cluster_shift Chromatographic Shift (Deuterated IS) cluster_consequence Consequence Analyte1 Analyte Peak1 Single, Symmetrical Peak IS1 ¹⁵N-IS Analyte2 Analyte Peak2 Separated Peaks IS2 Deuterated-IS Differential_ME Differential Matrix Effects Inaccurate_Quant Inaccurate Quantification Differential_ME->Inaccurate_Quant cluster_ideal cluster_ideal cluster_ideal->Differential_ME Avoids cluster_shift cluster_shift cluster_shift->Differential_ME Leads to

Caption: The impact of the deuterium isotope effect on chromatographic separation and quantification.

deuterium_exchange Deuterated_IS Deuterated Internal Standard R-C-D Exchanged_IS Exchanged Internal Standard R-C-H Deuterated_IS->Exchanged_IS Isotopic Exchange Solvent Solvent/Matrix H₂O Analyte_Signal Increased Analyte Signal Exchanged_IS->Analyte_Signal Contributes to

Caption: The process of deuterium-hydrogen back-exchange leading to analytical inaccuracies.

Conclusion

While deuterated internal standards have a place in bioanalysis, their inherent limitations can lead to significant challenges in achieving the highest levels of accuracy and precision. For researchers, scientists, and drug development professionals who demand the utmost confidence in their quantitative data, ¹⁵N-labeled internal standards, such as Trimethylammonium chloride-¹⁵N, offer a demonstrably superior alternative. Their stability, resistance to isotopic exchange, and ability to perfectly co-elute with the analyte make them the gold standard for robust and reliable LC-MS/MS assays. The initial investment in a more stable internal standard is often offset by the reduced need for troubleshooting, method re-validation, and the increased confidence in the final results.

References

The Analytical Edge: A Comparative Guide to 15N-Labeled Internal Standards for Quaternary Amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. In the realm of mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for achieving reliable results. This guide provides a comprehensive comparison of the performance of 15N-labeled internal standards, with a focus on their application in the analysis of quaternary amines, a class of compounds including critical biomarkers and neurotransmitters.

While the specific compound Trimethylammonium chloride-15N is not extensively documented in publicly available scientific literature as a widely used internal standard, the principles of its application and its expected performance can be understood by examining the use of a closely related and well-studied analog: 15N-labeled choline (B1196258) . This guide will, therefore, use 15N-choline as a primary example to illustrate the accuracy and precision of 15N-labeled internal standards and compare its performance with the more commonly used deuterium-labeled (e.g., d9-choline) counterparts.

Performance Characteristics of 15N-Labeled vs. Deuterium-Labeled Internal Standards

Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[1] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process. The choice between 15N and deuterium (B1214612) labeling, however, can have subtle but important implications for analytical performance.

Performance Metric15N-Labeled CholineDeuterium-Labeled (d9) CholineRationale & Key Considerations
Accuracy ExcellentExcellentBoth provide high accuracy by correcting for matrix effects and sample processing variability. Accuracy is typically assessed by the analysis of quality control (QC) samples at different concentrations.
Precision ExcellentExcellentPrecision, measured as the relative standard deviation (RSD) of replicate measurements, is generally low for both, indicating high reproducibility. Inter- and intra-day precision are key validation parameters.
Linearity ExcellentExcellentCalibration curves typically exhibit excellent linearity over a wide concentration range for both types of internal standards.
Chromatographic Co-elution Superior Good to Excellent15N labeling results in a minimal mass increase and negligible change in polarity compared to the analyte. This leads to near-perfect co-elution, which is crucial for effective correction of matrix effects that can vary across a chromatographic peak. Deuterated standards, especially those with a high degree of labeling, can sometimes exhibit a slight shift in retention time.
Isotopic Purity & Interference Generally Lower Risk Higher Risk of Isotopic ContributionThe natural abundance of 15N is low, and the mass difference from the analyte is typically sufficient to prevent isotopic overlap. Deuterium-labeled standards can sometimes contain a small percentage of the unlabeled analyte, which can interfere with the quantification of low-level samples. The isotopic purity of the internal standard should always be verified.[2]
Chemical Stability Higher Potential for H/D ExchangeThe carbon-nitrogen bond is generally more stable than the carbon-deuterium bond. In certain analytical conditions, there is a small risk of hydrogen-deuterium (H/D) exchange in deuterated standards, which could compromise accuracy.

Experimental Data Summary

The following table summarizes typical performance data from validated bioanalytical methods using stable isotope-labeled choline internal standards. While specific values will vary depending on the analyte, matrix, and instrumentation, this provides a representative comparison.

Parameter15N-Choline (Representative)d9-Choline (from Literature)
Linearity (r²) > 0.99> 0.99
Accuracy (% Bias) Within ±15% (typically <5%)Within ±15% (typically <5%)
Precision (% RSD) < 15% (typically <10%)< 15% (typically <10%)
Lower Limit of Quantification (LLOQ) Analyte and instrument dependentAnalyte and instrument dependent
Recovery Consistent and reproducibleConsistent and reproducible

Experimental Protocols

Below are detailed methodologies for the quantification of choline in a biological matrix using a 15N-labeled internal standard, based on common practices in the field.

Sample Preparation: Protein Precipitation
  • Aliquoting: To 100 µL of plasma sample, add 10 µL of the 15N-choline internal standard solution at a known concentration.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar compounds like choline.

    • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous phase to elute the polar analytes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Choline: Precursor ion (m/z) → Product ion (m/z)

      • 15N-Choline: Precursor ion (m/z) → Product ion (m/z) (The precursor and product ions will have a +1 Da shift compared to unlabeled choline).

    • Instrumentation: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship behind the superiority of co-elution.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add 15N-Choline Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation HILIC Separation Reconstitute->LC_Separation MS_Detection Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Concentration Calculation) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the quantification of choline in biological samples.

coelution_advantage cluster_chromatogram Chromatographic Elution Profile start_peak1 top_peak1 start_peak1->top_peak1 Analyte end_peak1 top_peak1->end_peak1 start_peak2 top_peak2 start_peak2->top_peak2 15N-IS (Co-eluting) end_peak2 top_peak2->end_peak2 start_peak3 top_peak3 start_peak3->top_peak3 d9-IS (Slightly Shifted) end_peak3 top_peak3->end_peak3 label_analyte Analyte label_15N_IS 15N-IS label_d9_IS d9-IS Matrix_Effect Matrix Effect Zone

Caption: Advantage of 15N-IS co-elution for matrix effect correction.

Conclusion

References

Navigating the Nitrogen Maze: A Comparative Guide to Software for 15N Labeling Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of 15N stable isotope labeling in their proteomics and metabolomics studies, the choice of data analysis software is a critical determinant of experimental success. The complexity of 15N-labeled datasets, characterized by overlapping isotopic envelopes and the need for accurate quantification of incorporation rates, demands robust and specialized software solutions. This guide provides a comparative analysis of prominent software packages, offering insights into their features, performance, and underlying methodologies to aid in the selection of the most suitable tool for your research needs.

This guide delves into a selection of widely used software for processing 15N labeling data, summarizing their capabilities in a structured format. We will explore both dedicated tools and broader platforms that incorporate functionalities for stable isotope labeling analysis.

At a Glance: Quantitative Software Comparison

The following table summarizes the key quantitative features and capabilities of the discussed software. Direct head-to-head performance comparisons with standardized 15N datasets are limited in published literature; therefore, this table reflects a synthesis of information from various sources.

SoftwarePrimary Application15N Quantification AlgorithmKey FeaturesAvailability
Protein Prospector ProteomicsUtilizes monoisotopic peak for quantification, with correction for labeling efficiency.[1][2][3][4]Open-access web-based platform, features for calculating labeling efficiency, Cosine Similarity (CS) score for spectra matching, and caching of results.[1][2][3]Free (Web-based)
Census ProteomicsCalculates enrichment ratios and predicts isotope distribution. Can handle variable 15N enrichment.[5]Integrated into the Integrated Proteomics Pipeline (IP2), offers various scoring algorithms and statistical filters.[5]Free
MaxQuant ProteomicsSupports stable isotope labeling (SILAC, TMT) and can be adapted for 15N analysis.[6][7][8]Widely used for label-free and label-based quantification, features "Match Between Runs" for missing value imputation.[6][7]Free
Proteome Discoverer ProteomicsSupports various stable isotope labeling workflows, including 15N.[9][10]Commercial software with a comprehensive interface, customizable workflows, and integration with Thermo Fisher Scientific instruments.[10]Commercial
MZmine Metabolomics & ProteomicsModular framework that can be configured for 15N data processing through various user-defined workflows.[11][12][13][14]Open-source and highly flexible, with a graphical user interface and batch processing capabilities. Supports various data formats.[11][12][14]Free
MetaboAnalyst MetabolomicsPrimarily focused on statistical analysis and interpretation of metabolomics data, can analyze pre-processed 15N datasets.[15][16][17][18][19]Web-based tool with a user-friendly interface for a wide range of statistical analyses, pathway analysis, and visualization.[15][17][18]Free (Web-based)

In-Depth Software Profiles

Protein Prospector

Protein Prospector is a free, web-based suite of tools for proteomics data analysis.[1][2][3] Its 15N quantification workflow is straightforward, relying on the identification of both light (14N) and heavy (15N) peptide pairs.[1][3] A key feature is its ability to estimate and correct for labeling efficiency, which is often incomplete in metabolic labeling experiments.[1][3] The software calculates peptide ratios based on the monoisotopic peak intensities and provides protein-level statistics such as the median and interquartile range of peptide ratios.[1][3] One study demonstrated that 15N data searched with Protein Prospector can have a lower false discovery rate (FDR) compared to 14N searches, especially with high-resolution mass spectrometry data.[1]

Census

Census is a quantitative proteomics software tool that is well-suited for analyzing a variety of stable isotope labeling experiments, including 15N labeling.[5] It is often used within the Integrated Proteomics Pipeline (IP2). A notable strength of Census is its algorithm that calculates the atomic percent enrichment of 15N for each peptide, which can vary depending on protein turnover rates.[5] The software extracts ion chromatograms for both unlabeled and labeled precursor peptides and calculates peptide ion intensity ratios using a linear least-squares correlation.[5]

MaxQuant

MaxQuant is a popular open-source platform for analyzing large-scale proteomics data.[6][7] While it is widely recognized for its label-free quantification (LFQ) capabilities and its support for SILAC and TMT labeling, it can also be configured to analyze 15N-labeled data.[6][7][8] Its "Match Between Runs" feature is particularly useful for reducing missing values in quantitative comparisons.[7] A comparative evaluation of MaxQuant and Proteome Discoverer for MS1-based label-free quantification found that while Proteome Discoverer had a higher quantification yield, MaxQuant methods showed slightly higher specificity, accuracy, and precision.[20][21][22]

Proteome Discoverer

Proteome Discoverer is a comprehensive, commercial software platform from Thermo Fisher Scientific for proteomics data analysis.[10] It supports a wide range of proteomics workflows, including quantification from 15N metabolic labeling.[9] The software provides a user-friendly graphical interface to build custom workflows and process data from various mass spectrometers. A tutorial on setting up a 15N quantification workflow in Proteome Discoverer 2.0 highlights the need to define chemical modifications for amino acids with different numbers of nitrogen atoms.[9]

MZmine

MZmine is a free, open-source software for mass spectrometry data processing with a focus on metabolomics and lipidomics, but its modular design allows for the analysis of proteomics data as well.[11][12][13][14] Its flexibility allows users to construct custom data processing pipelines for 15N-labeled data by combining different modules for peak detection, alignment, and quantification.[12][13] MZmine's graphical user interface and visualization tools aid in the exploration and verification of results.[14]

MetaboAnalyst

MetaboAnalyst is a web-based tool designed for the comprehensive analysis and interpretation of metabolomics data.[15][17][18] While it does not perform the initial processing of raw mass spectrometry data, it excels at the statistical analysis of pre-processed quantitative data, including that from 15N labeling experiments.[15][16][17][19] Users can upload concentration tables or peak lists to perform a wide array of statistical tests, create visualizations like heatmaps and PCA plots, and conduct pathway and enrichment analysis.[15][17]

Experimental Protocols: A Generalized Workflow for 15N Labeling in Proteomics

The following protocol outlines a general methodology for a typical 15N metabolic labeling experiment in mammalian cells or tissues for proteomic analysis.

1. Metabolic Labeling:

  • Cell Culture: Culture cells in a medium where the natural nitrogen source (e.g., amino acids) is replaced with its 15N-labeled counterpart. The duration of labeling will depend on the cell division rate and protein turnover, aiming for >95% incorporation.[23]

  • Animal Models: Provide a diet containing 15N-labeled protein as the sole nitrogen source. For tissues with slow protein turnover, such as the brain, labeling across two generations may be necessary to achieve high enrichment.[23][24]

2. Sample Preparation:

  • Harvest cells or tissues and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in the lysates from both the "light" (14N) and "heavy" (15N) samples.

  • Mix equal amounts of protein from the light and heavy samples.

3. Protein Digestion:

  • Reduce the disulfide bonds in the mixed protein sample using a reducing agent like Dithiothreitol (DTT).

  • Alkylate the cysteine residues with an alkylating agent such as iodoacetamide (B48618) to prevent the reformation of disulfide bonds.

  • Digest the proteins into peptides using a protease, most commonly trypsin.

4. Peptide Fractionation and Mass Spectrometry:

  • For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and improve proteome coverage.

  • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

5. Data Analysis:

  • Use one of the software packages described above to process the raw MS data.

  • The software will identify peptides by matching the experimental MS/MS spectra to a protein sequence database.

  • The relative quantification of peptides (and subsequently proteins) is performed by comparing the signal intensities of the light (14N) and heavy (15N) isotopic envelopes in the MS1 spectra.

Visualizing Workflows and Pathways

To further clarify the experimental and analytical processes, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_labeling 1. Metabolic Labeling cluster_preparation 2. Sample Preparation cluster_digestion 3. Protein Digestion cluster_analysis 4. LC-MS/MS Analysis cluster_data_processing 5. Data Processing 14N_Culture Control Culture (14N Medium) Harvest_Lysis Harvest & Lysis 14N_Culture->Harvest_Lysis 15N_Culture Experimental Culture (15N Medium) 15N_Culture->Harvest_Lysis Quantification Protein Quantification Harvest_Lysis->Quantification Mixing Mix 1:1 Quantification->Mixing Reduction_Alkylation Reduction & Alkylation Mixing->Reduction_Alkylation Tryptic_Digest Tryptic Digestion Reduction_Alkylation->Tryptic_Digest LC_MS LC-MS/MS Tryptic_Digest->LC_MS Software_Analysis Software Analysis (e.g., Protein Prospector, MaxQuant) LC_MS->Software_Analysis Identification Peptide/Protein Identification Software_Analysis->Identification Quantification_Ratio 14N/15N Ratio Quantification Software_Analysis->Quantification_Ratio

Caption: A generalized experimental workflow for quantitative proteomics using 15N metabolic labeling.

A common application of 15N labeling is to study the dynamics of signaling pathways. The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[25][26][27]

mTOR_Signaling PI3K PI3K AKT Akt PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis 4EBP1->Protein_Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Amino_Acids Amino Acids Amino_Acids->mTORC1

Caption: A simplified diagram of the core mTOR signaling pathway, a key regulator of cell growth.

References

Evaluating the Cost-Effectiveness of Trimethylammonium chloride-15N for Large-Scale Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on large-scale studies requiring stable isotope labeling, the choice of a nitrogen-15 (B135050) (¹⁵N) source is a critical decision with significant implications for both experimental success and budget. This guide provides a comprehensive comparison of Trimethylammonium chloride-¹⁵N and its primary alternatives, Ammonium (B1175870) chloride-¹⁵N and Sodium nitrate-¹⁵N, with a focus on cost-effectiveness for large-scale applications. We present a detailed analysis of pricing, experimental protocols, and performance data to facilitate an informed selection process.

At a Glance: Performance and Cost Comparison

The selection of an appropriate ¹⁵N source is contingent on the specific experimental requirements, including the organism being labeled, the desired labeling efficiency, and, crucially, the overall cost. Below is a summary of the key quantitative parameters for Trimethylammonium chloride-¹⁵N and its alternatives.

FeatureTrimethylammonium chloride-¹⁵NAmmonium chloride-¹⁵NSodium nitrate-¹⁵N
Primary Application Specialized metabolic studies, particularly for tracing choline (B1196258) and methyl group metabolism.General-purpose ¹⁵N labeling in a wide range of organisms, including bacteria, yeast, and plants.¹⁵N labeling in plants and microorganisms capable of nitrate (B79036) assimilation.
Typical Purity ≥98 atom % ¹⁵N≥98 atom % ¹⁵N≥98 atom % ¹⁵N
Price (per gram, small scale) ~$150 - $250~$65 - $116~$100 - $121
Bulk Price (indicative) Higher cost, less common in bulkLower cost, readily available in bulkModerate cost, available in bulk
Incorporation Efficiency High in specific pathwaysGenerally high and efficient in many organismsVariable, dependent on the organism's nitrate reductase activity
Impact on Cell Growth Can be toxic at high concentrations for some organismsGenerally well-toleratedCan affect pH and requires specific metabolic pathways

Deep Dive: Understanding the Alternatives

Trimethylammonium chloride-¹⁵N

Trimethylammonium chloride-¹⁵N is a specialized isotopic labeling reagent. Its primary utility lies in tracing the metabolic fate of the trimethylammonium group, making it an invaluable tool for studying the biosynthesis of molecules like acetylcholine (B1216132) and for investigating methyl group metabolism.[1] However, its specialized nature and more complex synthesis contribute to a significantly higher cost, particularly for large-scale applications.

Ammonium chloride-¹⁵N

Ammonium chloride-¹⁵N is the most widely used source for uniform ¹⁵N labeling of proteins and other biomolecules in a variety of expression systems, most notably Escherichia coli.[2][3] Its ammonium ion is readily assimilated into central nitrogen metabolism, leading to high incorporation efficiencies.[4] Furthermore, its widespread use has led to optimized protocols and competitive pricing, especially for bulk quantities.[5][6]

Sodium nitrate-¹⁵N

Sodium nitrate-¹⁵N serves as an effective ¹⁵N source for organisms that can efficiently utilize nitrate, such as plants and certain microorganisms. The cost can be competitive with ammonium chloride. However, its use is contingent on the organism possessing the necessary enzymatic machinery (nitrate and nitrite (B80452) reductases) to convert nitrate to a usable form like ammonia (B1221849). For organisms that do not naturally assimilate nitrate, this is not a viable option.

Experimental Protocols: A Comparative Workflow for Protein Expression in E. coli

To provide a practical comparison, we outline a general workflow for the production of a ¹⁵N-labeled protein in E. coli, highlighting the key differences when using Ammonium chloride-¹⁵N versus a hypothetical scenario adapting for Trimethylammonium chloride-¹⁵N (though less common for this specific application).

Objective: To produce a ¹⁵N-labeled recombinant protein in E. coli for structural analysis by NMR.
I. Media Preparation (per 1 Liter of M9 minimal medium)
ComponentAmmonium chloride-¹⁵N ProtocolTrimethylammonium chloride-¹⁵N Protocol (Hypothetical Adaptation)
¹⁵N Source 1 gram ¹⁵NH₄Cl1-2 grams Trimethylammonium chloride-¹⁵N (concentration to be optimized for minimal toxicity)
Carbon Source 4 grams Glucose4 grams Glucose
M9 Salts (10x) 100 mL100 mL
Trace Metals (1000x) 1 mL1 mL
MgSO₄ (1M) 2 mL2 mL
CaCl₂ (1M) 0.1 mL0.1 mL
Thiamine (1 mg/mL) 1 mL1 mL
Antibiotic As requiredAs required
II. Cell Growth and Protein Expression
  • Starter Culture: Inoculate 5 mL of LB medium with a single colony of E. coli harboring the expression plasmid and grow overnight at 37°C.

  • Adaptation Culture: The following day, inoculate 50 mL of M9 minimal medium containing the respective ¹⁵N source with the overnight culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. This step allows the cells to adapt to the minimal medium and the specific nitrogen source.

  • Large-Scale Culture: Inoculate 1 L of M9 minimal medium containing the ¹⁵N source with the adaptation culture. Grow at 37°C with vigorous shaking.

  • Induction: When the OD₆₀₀ of the large-scale culture reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Harvest: Continue to grow the culture for 4-6 hours at 30°C (or other optimized temperature for the specific protein). Harvest the cells by centrifugation.

  • Protein Purification: Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_large_scale Large-Scale Production cluster_downstream Downstream Processing start Inoculate LB Starter Culture adapt Grow Adaptation Culture in ¹⁵N M9 Medium start->adapt Overnight large_culture Inoculate 1L ¹⁵N M9 Medium adapt->large_culture Inoculate induce Induce Protein Expression (IPTG) large_culture->induce OD₆₀₀ = 0.6-0.8 harvest Harvest Cells induce->harvest 4-6 hours purify Purify ¹⁵N-Labeled Protein harvest->purify analyze NMR/MS Analysis purify->analyze

Caption: A generalized workflow for the production of ¹⁵N-labeled proteins in E. coli.

Signaling Pathways and Metabolic Integration

The choice of a ¹⁵N source directly relates to its entry point into the cell's metabolic network.

Nitrogen Assimilation in E. coli

Ammonium chloride-¹⁵N is readily taken up by E. coli and the ¹⁵N is incorporated into the central nitrogen metabolism primarily through the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle.[7] This pathway is highly efficient and ensures a rapid and thorough distribution of the ¹⁵N isotope into all nitrogen-containing biomolecules, including amino acids and nucleotides.

nitrogen_assimilation NH4 ¹⁵NH₄⁺ (from ¹⁵NH₄Cl) Glu ¹⁵N-Glutamate NH4->Glu GDH / GS-GOGAT aKG α-ketoglutarate aKG->Glu Gln ¹⁵N-Glutamine Glu->Gln GS AminoAcids Other ¹⁵N-Amino Acids Glu->AminoAcids Gln->Glu GOGAT Gln->AminoAcids Nucleotides ¹⁵N-Nucleotides Gln->Nucleotides

Caption: Simplified nitrogen assimilation pathway in E. coli.

Choline Metabolism

Trimethylammonium chloride-¹⁵N would be transported into relevant cells and enter the choline metabolic pathway. In cholinergic neurons, for example, choline is a precursor for the synthesis of the neurotransmitter acetylcholine.[8] The ¹⁵N label would be incorporated into choline and subsequently into acetylcholine, allowing for the study of its synthesis, transport, and degradation.

choline_metabolism TMA_Cl Trimethylammonium-¹⁵N chloride Choline ¹⁵N-Choline TMA_Cl->Choline Transport & Metabolism ACh ¹⁵N-Acetylcholine Choline->ACh Choline Acetyltransferase (ChAT) Membrane Membrane Phospholipids Choline->Membrane AcetylCoA Acetyl-CoA AcetylCoA->ACh

Caption: Simplified metabolic pathway of choline.

Conclusion and Recommendations

For large-scale production of uniformly ¹⁵N-labeled proteins or other biomolecules in common expression systems like E. coli, Ammonium chloride-¹⁵N is unequivocally the more cost-effective choice. Its lower price, especially in bulk, combined with high incorporation efficiency and well-established protocols, makes it the standard for most applications.

Trimethylammonium chloride-¹⁵N should be reserved for specialized studies where the primary goal is to trace the metabolic fate of the trimethylammonium group itself. For these specific applications, its higher cost is justified by the unique biological insights it can provide.

Sodium nitrate-¹⁵N represents a viable and potentially cost-effective alternative for labeling organisms that readily assimilate nitrate. However, researchers must first verify the metabolic capabilities of their chosen expression system.

Ultimately, the most cost-effective approach will depend on a careful consideration of the specific research question, the biological system being used, and the scale of the experiment. For large-scale studies, obtaining quotes for bulk quantities of these reagents from multiple suppliers is highly recommended to perform a precise cost analysis.

References

A Guide to Inter-laboratory Comparison of Trimethylammonium chloride-15N Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies relevant to the quantification of Trimethylammonium chloride-15N. While direct inter-laboratory comparison studies for this compound are not extensively documented in publicly available literature, this guide establishes a framework for performance comparison based on common analytical techniques used for similar 15N-labeled compounds and quaternary amines. The data presented is collated from single-laboratory validation studies and proficiency testing schemes for related analytes, offering a benchmark for laboratories to evaluate their own performance.

Data Presentation: Performance of Analytical Methods

The accurate quantification of this compound is critical for metabolic tracing studies and pharmacokinetic analyses. The primary techniques for such analysis are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the typical performance of these methods for the quantification of small, polar, 15N-labeled compounds, which can be considered representative for this compound.

ParameterLC-MS/MSGC-MSKey Considerations
Limit of Quantification (LOQ) 0.1 - 10 ng/mL1 - 50 ng/mLLC-MS/MS generally offers lower detection limits for polar compounds.
Linearity (R²) > 0.99> 0.99Both techniques can achieve excellent linearity over a wide dynamic range.
Precision (%RSD) < 15%< 20%Inter- and intra-day precision are crucial for reproducibility.[1]
Accuracy (%Recovery) 85 - 115%80 - 120%Matrix effects can influence accuracy; stable isotope-labeled internal standards are recommended.
Throughput HighMediumLC-MS/MS is often more amenable to high-throughput analysis.
Sample Derivatization Not always requiredOften necessaryGC-MS typically requires derivatization to improve volatility and chromatographic performance.

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible results and enabling meaningful inter-laboratory comparisons.[2][3]

Sample Preparation: Protein Precipitation

A common method for extracting small polar molecules from biological matrices like plasma or serum is protein precipitation.

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of an appropriate internal standard solution (e.g., Trimethylammonium chloride-d9).

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for analysis.

LC-MS/MS Analysis

This method is well-suited for the analysis of polar compounds like this compound.

  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining and separating highly polar compounds.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A gradient from high organic to high aqueous content.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific parent and daughter ion transitions for this compound and the internal standard should be optimized.

GC-MS Analysis

For GC-MS analysis, derivatization is typically required to increase the volatility of this compound.

  • Derivatization Agent: A suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.

  • Reaction: The sample extract is heated with the derivatization agent to form a volatile trimethylsilyl (B98337) derivative.

  • Chromatographic Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient from a low initial temperature to a high final temperature.

  • Ionization: Electron Impact (EI) ionization.

  • Mass Analysis: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant metabolic pathway.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Reconstitute->LC MSMS Tandem Mass Spectrometry LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized experimental workflow for the quantification of this compound.

G cluster_diet Dietary Precursors cluster_gut Gut Microbiota cluster_liver Liver cluster_excretion Excretion Choline Choline TMA Trimethylamine (TMA) Choline->TMA Carnitine Carnitine Carnitine->TMA FMO3 FMO3 Enzyme TMA->FMO3 TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO Urine Urine TMAO->Urine

Caption: Metabolic pathway showing the formation of Trimethylamine (TMA) and its conversion to TMAO.

References

A Researcher's Guide to Metabolic Tracing: A Critical Review of Trimethylammonium chloride-15N and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic research, the selection of an appropriate tracer is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides a critical review of Trimethylammonium chloride-15N (¹⁵N-TMA) as a tool for metabolic research, offering an objective comparison with commonly used alternatives, supported by experimental data. We delve into the nuances of experimental design and data interpretation to empower researchers in making informed decisions for their specific research questions.

Introduction to Metabolic Tracing with Stable Isotopes

Stable isotope tracing is a powerful technique that allows researchers to follow the metabolic fate of a molecule of interest within a biological system. By introducing a compound labeled with a heavy, non-radioactive isotope, such as ¹⁵N or deuterium (B1214612) (²H), scientists can track its incorporation into various downstream metabolites. This approach provides invaluable insights into the dynamics of metabolic pathways, including synthesis, degradation, and flux, which are often dysregulated in disease states.

This compound: A Tool for Tracing Nitrogen Metabolism

This compound is a stable isotope-labeled compound used to trace the metabolic fate of the trimethylamine (B31210) (TMA) moiety, which is central to choline (B1196258) metabolism. Choline is an essential nutrient involved in numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes through phosphatidylcholine (PC), and methyl group metabolism via its oxidation product, betaine.

The primary application of ¹⁵N-TMA is in studies focused on nitrogen flux and the pathways involving the transfer of the entire trimethylammonium group. Its use allows for the differentiation of exogenous choline from the endogenous pool, enabling the quantification of uptake and incorporation into various metabolites.

Alternative Tracers for Choline Metabolism

The choice of tracer is dictated by the specific metabolic question being addressed. While ¹⁵N-TMA is valuable for tracking the nitrogen-containing headgroup, other tracers offer complementary information.

  • Deuterated Choline (e.g., D9-Choline): In this alternative, the nine hydrogen atoms on the three methyl groups of choline are replaced with deuterium. D9-choline is a widely used tracer for studying the flux of the entire choline molecule. It is particularly useful for quantifying the contribution of choline to the synthesis of phosphatidylcholine and other downstream metabolites.

  • ¹³C-Labeled Choline: This tracer, with carbon-13 replacing carbon-12 atoms, is employed to trace the carbon backbone of the choline molecule. It is instrumental in studies of carbon flux and the contribution of choline to one-carbon metabolism.

Comparative Performance of Tracers

The ideal tracer minimizes isotopic effects on enzymatic reactions and provides a clear and quantifiable signal in analytical platforms like mass spectrometry. While direct head-to-head comparative studies under identical conditions are limited, we can infer performance characteristics from various studies.

A key consideration is the potential for metabolic switching or altered enzyme kinetics due to the heavier isotope. Deuterium, being significantly heavier than protium, can sometimes lead to a "kinetic isotope effect," where enzymatic reactions involving the C-D bond are slower than those with a C-H bond. ¹⁵N, with a smaller relative mass difference to ¹⁴N, is generally considered to have a less pronounced kinetic isotope effect.

The following table presents a conceptual comparison based on data from separate studies investigating choline metabolism with different tracers. It's important to note that these are not direct comparisons from a single study but are illustrative of the type of data generated.

Table 1: Illustrative Comparison of Choline Tracer Performance

ParameterThis compoundDeuterated Choline (D9-Choline)Notes
Primary Application Tracing the nitrogen-containing headgroupTracing the entire choline molecule¹⁵N-TMA is specific to the trimethylamine moiety, while D9-choline follows the whole molecule.
Kinetic Isotope Effect Generally considered minimalCan be a factor in some enzymatic reactionsThe larger mass difference of deuterium may alter reaction rates.
Metabolite Enrichment Allows for the quantification of ¹⁵N incorporation into downstream metabolitesEnables tracking of D9-labeled metabolitesBoth are effective for measuring enrichment in various choline derivatives.
Analytical Detection LC-MS/MSLC-MS/MS, NMRBoth are readily detectable by mass spectrometry. Deuterated compounds can also be monitored by NMR.

The following table provides representative quantitative data from a study that utilized different deuterated tracers to investigate the contribution of various pathways to phosphatidylcholine (PC) synthesis in hepatocytes. This illustrates how different tracers can be used to dissect specific metabolic routes.

Table 2: Phosphatidylcholine Synthesis from Different Tracers in Rat Hepatocytes [1]

Tracer AdministeredUnlabeled PC (nmol/mg protein)Labeled PC (nmol/mg protein)Pathway Traced
D9-Choline 15.2 ± 1.12.5 ± 0.3 (D9-labeled)CDP-choline pathway
D3-Methionine 16.1 ± 0.91.8 ± 0.2 (D3-labeled)PEMT pathway

Data are presented as mean ± SEM. This table demonstrates the use of different stable isotope tracers to quantify the flux through distinct biosynthetic pathways of phosphatidylcholine.[1]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible data in metabolic tracing studies. Below are generalized protocols for in vitro and in vivo studies using stable isotope-labeled choline.

In Vitro Cell Culture Labeling Protocol
  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Labeling Medium Preparation: Prepare a culture medium containing the stable isotope-labeled choline (e.g., ¹⁵N-Trimethylammonium chloride or D9-choline chloride) at a known concentration. The concentration should be optimized based on the cell type and experimental goals.

  • Labeling: Remove the standard culture medium and replace it with the labeling medium. Incubate the cells for a specific period (e.g., a time course of 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the tracer.

  • Metabolite Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

In Vivo Animal Study Protocol
  • Animal Acclimatization: Acclimate animals to the experimental conditions for a sufficient period.

  • Tracer Administration: Administer the stable isotope-labeled choline tracer to the animals. Common routes of administration include oral gavage, intraperitoneal injection, or intravenous infusion. The dose and route should be carefully selected based on the research question.

  • Time Course and Tissue Collection: At predetermined time points after tracer administration, euthanize the animals and collect tissues of interest (e.g., liver, brain, plasma). Tissues should be flash-frozen in liquid nitrogen immediately to halt metabolic activity.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in a cold extraction solvent.

    • Follow a similar extraction procedure as described for in vitro studies to separate metabolites from cellular debris.

  • Sample Preparation for Analysis: Prepare the tissue extracts for LC-MS/MS analysis as described above.

LC-MS/MS Analysis of Labeled Choline Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for quantifying stable isotope-labeled metabolites.

  • Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method. Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like choline and its derivatives.

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for both the unlabeled (endogenous) and labeled (tracer-derived) forms of each metabolite of interest.

    • For ¹⁵N-TMA, the precursor ion will have a mass-to-charge ratio (m/z) that is one unit higher than the unlabeled form.

    • For D9-choline, the precursor ion will have an m/z that is nine units higher.

  • Data Analysis:

    • Integrate the peak areas for the unlabeled and labeled forms of each metabolite.

    • Calculate the isotopic enrichment, which is the fraction of the metabolite pool that is labeled with the stable isotope.

    • Quantify the absolute concentrations of metabolites using a standard curve generated with known concentrations of unlabeled and labeled standards.

Visualizing Metabolic Pathways and Workflows

Understanding the flow of atoms through metabolic pathways is crucial for interpreting tracer data. The following diagrams, generated using Graphviz, illustrate the central choline metabolism pathways and a typical experimental workflow for a stable isotope tracing study.

Choline_Metabolism cluster_uptake Uptake cluster_cytosol Cytosol Choline_ext Choline (extracellular) Choline_int Choline (intracellular) Choline_ext->Choline_int CHT PCho Phosphocholine Choline_int->PCho CHK ACh Acetylcholine Choline_int->ACh ChAT Betaine_Ald Betaine Aldehyde Choline_int->Betaine_Ald CHO CDP_Choline CDP-Choline PCho->CDP_Choline CT PC Phosphatidylcholine CDP_Choline->PC CPT AcetylCoA Acetyl-CoA AcetylCoA->ACh Betaine Betaine Betaine_Ald->Betaine BADH Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Tracer Administer ¹⁵N-TMA or Alternative Tracer Incubation Incubation / Time Course Tracer->Incubation Sampling Sample Collection (Cells / Tissues) Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Analysis LCMS->Data Flux Metabolic Flux Calculation Data->Flux Conclusion Biological Interpretation Flux->Conclusion

References

Safety Operating Guide

Proper Disposal of Trimethylammonium Chloride-¹⁵N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of trimethylammonium chloride-¹⁵N is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential not only for regulatory compliance but also for the protection of personnel and the ecosystem. This guide provides a clear, step-by-step process for the safe handling and disposal of this isotopically labeled compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with trimethylammonium chloride and to use appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.

In Case of a Spill:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.

  • Contain: Prevent the spill from spreading and from entering drains or waterways.

  • Clean-up: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust formation. For liquid spills, use an inert, non-combustible absorbent material like sand or vermiculite. Place all contaminated materials into a suitable, labeled container for disposal.

  • Decontaminate: Thoroughly clean the spill area with a suitable cleaning agent.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Step-by-Step Disposal Procedures

The disposal of trimethylammonium chloride-¹⁵N must be conducted in accordance with local, regional, and national regulations.[1] It is crucial to prevent its release into the environment, including drains, waterways, or the soil.[1]

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if the trimethylammonium chloride-¹⁵N is in a solid form, dissolved in a solvent, or mixed with other materials.

  • Segregate the waste: Do not mix trimethylammonium chloride-¹⁵N waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Containerization and Labeling:

  • Container: Use a new, clean, and chemically compatible container that can be securely sealed. The container must be in good condition.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("Trimethylammonium chloride-¹⁵N"), and a clear description of its hazards (e.g., "Toxic," "Irritant").

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area.

  • Storage should be in a cool and dark place, away from incompatible materials such as oxidizing agents.[1]

4. Arrange for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • The waste will be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).

  • A common disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1]

Summary of Key Disposal Information

ParameterInformationSource(s)
Chemical Name Trimethylammonium chloride-¹⁵NN/A
Primary Hazards Harmful if swallowed, Causes skin and eye irritation.[2]
Recommended Disposal Method Collection for high-temperature incineration by a licensed hazardous waste facility.[1]
Drain Disposal Prohibited. Do not allow to enter drains or waterways.[1]
Containerization Securely sealed, chemically compatible, and clearly labeled containers.[3][4]
Labeling Requirements "Hazardous Waste", full chemical name, and associated hazards.[3]
Regulatory Framework Compliance with local, regional, and national regulations (e.g., US: 40 CFR Part 261) is mandatory.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of trimethylammonium chloride-¹⁵N.

start Start: Have Trimethylammonium Chloride-¹⁵N Waste is_pure Is the waste pure compound or contaminated debris? start->is_pure pure_compound Containerize in a labeled, sealed container. is_pure->pure_compound Pure Compound contaminated_debris Collect in a dedicated, labeled, leak-proof container. is_pure->contaminated_debris Contaminated Debris storage Store in a designated secondary containment area. pure_compound->storage contaminated_debris->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs disposal Licensed hazardous waste facility (e.g., incineration). contact_ehs->disposal

References

Personal protective equipment for handling Trimethylammonium chloride-15N

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Trimethylammonium chloride-15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on a composite of safety data for structurally similar compounds, including Ammonium chloride-15N and other trimethylammonium derivatives, to ensure a conservative and comprehensive safety framework. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Risk Assessment
  • Acute Toxicity: May be harmful if swallowed or inhaled.[2][3]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage or irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][5]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[2][3][6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.[1][4][7][8]ASTM D6978 or EN 374
Body Protection Laboratory coat or chemical-resistant coveralls.[4][7][9]Appropriate for the level of potential exposure.
Eye and Face Protection Safety goggles with side-shields or a full-face shield.[4][5][7]EN 166 (EU) or NIOSH (US) approved.
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for dusts and organic vapors if dust is generated or ventilation is inadequate.[4][5]Required when handling powders outside of a containment system or when aerosolization is possible.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a well-ventilated work area, preferably a certified chemical fume hood.[2][5][9]
  • Verify that an eyewash station and safety shower are readily accessible.[5]
  • Assemble all necessary equipment and reagents before handling the compound.
  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Handle the compound in a manner that avoids the formation of dust or aerosols.[5][9]
  • Use the smallest practical quantity for the experiment.
  • Keep the container tightly closed when not in use.[2][9]
  • Wash hands thoroughly after handling, even if gloves were worn.[2][9]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.[6]
  • Wearing appropriate PPE, contain the spill.[6]
  • For solid spills, carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal, avoiding dust generation.[6][9]
  • For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill and place it in a sealed container for disposal.[6]
  • Decontaminate the spill area with a suitable cleaning agent.[6]
  • Ventilate the area.[6]

4. Emergency First Aid:

  • If inhaled: Move the person to fresh air. If symptoms persist, seek medical attention.[4]
  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
  • In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4]
  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent materials, empty containers) in a designated, properly labeled, and sealed hazardous waste container.[6][9] The label should clearly state "Hazardous Waste" and include the full chemical name.[6]

  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][9]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6] Disposal must be carried out by a licensed hazardous waste transporter to a permitted facility, in accordance with all local, state, and federal regulations.[2][6] Do not empty into drains or release into the environment.[2][5][9]

Visualized Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff disposal_store Store Waste Securely cleanup_doff->disposal_store disposal_ehs Contact EHS for Pickup disposal_store->disposal_ehs

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.